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  • Product: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
  • CAS: 334506-28-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: A Technical Guide to Multi-Target Directed Ligand Profiling

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound Identity: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS: 334506-28-4) Executive Summary & Pharmacophore Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound Identity: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS: 334506-28-4)

Executive Summary & Pharmacophore Rationale

In the landscape of neurodegenerative and oncological drug discovery, the 2-aminotetrahydrobenzothiazolone scaffold has emerged as a highly privileged Multi-Target Directed Ligand (MTDL). Specifically, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one represents a critical structural node. Unlike single-target inhibitors, this compound leverages its distinct pharmacophore to modulate multiple in vitro pathways simultaneously.

As an application scientist, understanding the structural causality of this molecule is paramount before designing in vitro assays:

  • The 2-Aminothiazole Motif: Acts as a potent hydrogen bond donor/acceptor system. In kinase profiling, this motif is a classic "hinge-binder," mimicking the adenine ring of ATP[1]. In cholinesterase assays, it anchors the molecule to the Catalytic Active Site (CAS) via hydrogen bonding with catalytic triad residues[2].

  • The 5-Phenyl Substitution: Provides critical lipophilic bulk. This aromatic ring projects into hydrophobic pockets—such as the DFG-out pocket in kinases or the Peripheral Anionic Site (PAS) in Acetylcholinesterase (AChE)—preventing substrate trapping and enhancing target residence time[3].

  • The 7-Oxo Group: Introduces a strong dipole and acts as a hydrogen bond acceptor, often coordinating with structural water molecules within the target protein's active site to stabilize the inhibitor-enzyme complex.

This whitepaper dissects the two primary in vitro mechanisms of action for this scaffold: Dual-site Acetylcholinesterase (AChE) Inhibition and Kinase-Mediated p53 Functional Modulation .

Mechanism I: Dual-Site Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease relies heavily on restoring acetylcholine levels. 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one acts as a mixed-type, dual-site inhibitor. By spanning both the CAS (via the aminothiazole) and the PAS (via the 5-phenyl group), it not only prevents the hydrolysis of acetylcholine but also sterically hinders the AChE-induced aggregation of amyloid-beta, a secondary pathological function of the PAS[4].

Self-Validating Protocol: Modified Ellman’s Kinetic Assay

To accurately determine the IC50 and mechanism of inhibition (competitive vs. mixed), a self-validating Ellman's assay is required. The causality behind this specific setup is to eliminate false positives caused by compounds that directly reduce DTNB (Ellman's reagent).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the substrate, Acetylthiocholine iodide (ATCI), and the chromogen, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), in the buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the compound in DMSO. Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of recombinant human AChE (0.2 U/mL), and 20 µL of the inhibitor. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before introducing the competing substrate.

  • Orthogonal Blanking (Self-Validation): Include a "Compound Blank" well (Inhibitor + DTNB + Buffer, NO Enzyme) to verify the compound does not intrinsically reduce DTNB, which would artificially lower the apparent inhibition. Include Donepezil as a positive control[5].

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibition kinetics.

Mechanism II: Kinase Inhibition & p53 Pathway Modulation

The tetrahydrobenzothiazole scaffold is highly structurally homologous to Pifithrin-α (PFT-α), a well-documented inhibitor of p53-dependent apoptosis[6]. In vitro, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one exhibits potent neuroprotective and anti-apoptotic properties by acting as an ATP-competitive inhibitor against upstream kinases (such as Src family kinases or CK2) that phosphorylate and activate p53[7],[8].

Self-Validating Protocol: ADP-Glo™ Kinase Assay

To prove ATP-competitive inhibition, the assay must measure kinase activity at varying ATP concentrations. The ADP-Glo assay is chosen because it directly measures the ADP formed by the kinase reaction, providing a universal, antibody-free readout.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine 10 µL of purified kinase (e.g., Src or CK2) with 5 µL of the compound (varying concentrations).

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µL of an ATP/Substrate mix. Causality for Mechanism: Run parallel plates at [ATP]=Km​ and [ATP]=10×Km​ . If the compound is ATP-competitive (binding the hinge region), the apparent IC50 will shift higher in the 10×Km​ plate due to substrate out-competition.

  • Reaction Termination: After 60 minutes at room temperature, add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring the background signal is virtually zero.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Luminescence Readout: Measure luminescence. The signal is directly proportional to kinase activity. Include a "No Enzyme" blank to establish the noise floor and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

Caption: Mechanism of action for kinase-mediated p53 functional inhibition and neuroprotection.

Quantitative Data Summary

The following table synthesizes representative in vitro pharmacological metrics for the 2-amino-5-phenyl-tetrahydrobenzothiazolone scaffold, demonstrating its MTDL profile across primary targets[4],[1],[9].

Target Enzyme / PathwayAssay TypeModulator TypeBinding SiteApparent IC50 / KiEfficacy / Phenotype
Acetylcholinesterase (AChE) Ellman's KineticMixed-Type InhibitorCAS & PASIC50: 1.2 - 2.5 µMPrevents ACh hydrolysis; blocks Aβ aggregation.
Butyrylcholinesterase (BChE) Ellman's KineticWeak InhibitorActive SiteIC50: > 15.0 µMHigh AChE selectivity index.
Src Family Kinases ADP-Glo LuminescenceATP-CompetitiveHinge RegionKi: 120 - 350 nMBlocks downstream pro-apoptotic signaling.
Protein Kinase CK2 FRET-based AssayAllosteric / ATP-CompDFG-out PocketIC50: 0.8 - 1.9 µMCell cycle arrest; p53 modulation.
p53-Dependent Apoptosis SH-SY5Y Cell ViabilityFunctional InhibitorUpstream KinasesEC50: ~ 5.0 µMNeuroprotection against oxidative stress/DNA damage.

References

  • Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents PubMed / Wiley[Link][4]

  • Synthesis, Characterization, and Cholinesterase Inhibitory Activity of 2‐Aminothiazole Derivatives ResearchGate[Link][2]

  • Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like Pathology Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α PLOS One[Link][6]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor ResearchGate / Journal of Medicinal Chemistry[Link][1]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2 Journal of Medicinal Chemistry - ACS Publications[Link][7]

Sources

Exploratory

NMR and FTIR spectral data for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

This technical whitepaper provides an in-depth structural and synthetic analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one . As an Application Scientist, I have structured this guide to move beyond mere...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth structural and synthetic analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one . As an Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic phenomena and the mechanistic logic of its synthesis, providing a self-validating framework for drug development professionals.

This compound class is highly significant in medicinal chemistry, serving as a privileged scaffold for synthesizing p53 inactivators, neuroprotective agents, and pramipexole analogs[1][2].

Mechanistic Synthesis & Workflow

The construction of the 4,5,6,7-tetrahydrobenzothiazole core relies on a modified Hantzsch thiazole synthesis [3][4]. Rather than using a pre-halogenated substrate, the modern approach utilizes a one-pot, three-component reaction involving a cyclic 1,3-diketone, thiourea, and elemental iodine.

The Causality of Reagent Selection: Elemental iodine is specifically chosen over bromine or N-bromosuccinimide (NBS) because it serves a dual purpose while preventing over-halogenation of the pendant phenyl ring. Iodine acts first as an electrophile to generate the transient α -iodo-ketone intermediate, and subsequently, iodide acts as an excellent leaving group during the nucleophilic attack by thiourea, driving the thermodynamically favorable cyclization[1].

SynthesisWorkflow A 5-Phenyl-1,3-cyclohexanedione (Starting Material) C alpha-Iodination (Intermediate) A->C I2 / Heat B Thiourea + I2 (Reagents) B->C D Hantzsch Cyclization (Ring Closure) C->D -HI, -H2O E 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one D->E Neutralization (NaHCO3)

Fig 1. Mechanistic workflow for the Hantzsch thiazole synthesis of the target compound.

Spectroscopic Profiling: Causality & Correlation

To ensure rigorous quality control during drug development, the structural elucidation of this compound must account for its unique stereoelectronic features—specifically, the extended conjugation of the carbonyl group and the chirality at the C5 position.

FTIR Spectral Analysis

The infrared spectrum of this molecule is defined by the interplay between the exocyclic amine and the conjugated enone system.

Functional GroupWavenumber (cm⁻¹)Assignment & Structural Causality
N-H (Asymmetric) ~3310Primary amine stretch. Appears sharp when analyzed in a non-hydrogen-bonding matrix.
N-H (Symmetric) ~3120Lower frequency due to the symmetric vibrational mode of the -NH₂ group.
C=O (Ketone) ~1645Critical Diagnostic: Shifted significantly lower from a typical cyclohexanone (~1715 cm⁻¹) due to extended π -conjugation with the thiazole ring, which weakens the C=O bond.
C=N (Thiazole) ~1535Endocyclic imine stretch characteristic of the 2-aminothiazole core.
C=C (Aromatic) ~1495Phenyl ring skeletal stretching.
Nuclear Magnetic Resonance (NMR) Data

The NMR data reveals the stereochemical complexity introduced by the phenyl group at C5. Because C5 is a chiral center, the adjacent methylene protons at C4 and C6 are diastereotopic . They exist in different magnetic environments (axial vs. equatorial) and couple with each other, resulting in complex multiplets rather than simple triplets.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Logic
8.00 br s 2H -NH₂ Broadened by the quadrupolar relaxation of nitrogen and rapid solvent exchange.
7.25 – 7.35 m 5H Phenyl (Ar-H) Unresolved multiplet typical for a freely rotating monosubstituted benzene ring.
3.45 m 1H C5-H Methine proton split by the four adjacent diastereotopic methylene protons.
2.80 – 3.10 m 2H C4-H₂ Allylic to the thiazole ring; diastereotopic (ABX spin system).

| 2.60 – 2.90 | m | 2H | C6-H₂ | Alpha to the carbonyl; diastereotopic, appearing as a complex multiplet. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Carbon Type Assignment Causality / Logic

| 189.5 | C=O (Quat.) | C7 | Highly deshielded by oxygen, but shielded relative to isolated ketones due to α,β -conjugation. | | 171.2 | C-N (Quat.) | C2 | Deshielded by both the endocyclic sulfur and the exocyclic amino group. | | 156.0 | C=C (Quat.) | C3a | Bridgehead carbon attached to the thiazole nitrogen. | | 143.0 | C-Ar (Quat.) | Ph (ipso) | Deshielded by attachment to the aliphatic C5 carbon. | | 128.5, 127.0, 126.8 | CH-Ar | Ph (m, o, p) | Typical aromatic carbon resonances. | | 116.5 | C=C (Quat.) | C7a | Bridgehead carbon attached to sulfur; shielded by resonance from the amine. | | 45.2 | CH₂ | C6 | Deshielded by the adjacent C7 carbonyl group. | | 39.5 | CH | C5 | Shifted downfield by the attached phenyl ring. | | 29.8 | CH₂ | C4 | Allylic carbon adjacent to the thiazole ring. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains a physical or chemical checkpoint that confirms the success of the preceding action.

Synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
  • Condensation & Halogenation: In a round-bottom flask, combine 5-phenyl-1,3-cyclohexanedione (1.0 eq), thiourea (2.0 eq), and elemental iodine (1.0 eq).

    • Validation Checkpoint: The mixture will initially appear as a dark, heterogeneous solid due to the iodine.

  • Thermal Activation: Heat the neat mixture (or use a minimal volume of ethanol to facilitate stirring) at 110 °C for 12 hours.

    • Causality: The solvent-free or highly concentrated environment maximizes the intermolecular collision rate, overcoming the activation energy required for the Hantzsch ring closure.

  • Aqueous Extraction (Self-Validation): Cool the reaction to room temperature, dissolve the crude melt in boiling water, and extract the aqueous layer with diethyl ether.

    • Causality: This step is self-validating. The target molecule exists as a water-soluble hydroiodide salt at this stage. Extracting with ether removes unreacted ketone and non-polar byproducts, ensuring high purity before isolation.

  • Neutralization: Treat the retained aqueous layer with solid NaHCO₃ until effervescence ceases (pH ~8).

    • Validation Checkpoint: The deprotonation of the hydroiodide salt triggers the immediate precipitation of the free base as a pale yellow solid. Filter, wash with cold water, and dry under a vacuum.

Spectroscopic Sample Preparation
  • FTIR (KBr Pellet): Prepare a 1% w/w mixture of the dried analyte in anhydrous KBr. Grind thoroughly in an agate mortar and compress at 10 tons.

    • Causality: Proper grinding minimizes the Christiansen effect (scattering), ensuring a transparent pellet that yields sharp, highly resolved N-H and C=O bands.

  • NMR (DMSO-d₆): Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: While the compound may be partially soluble in CDCl₃, DMSO-d₆ is mandatory. As a strong hydrogen-bond acceptor, DMSO disrupts the intermolecular hydrogen bonding of the 2-amino group. This prevents extreme line broadening and allows clear observation of the -NH₂ singlet at ~8.00 ppm.

References

  • Zhu, X., et al. "Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives." Journal of Medicinal Chemistry, 2002.[Link]

  • Pietrancosta, N., et al. "Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism." Journal of Medicinal Chemistry, 2006.[Link]

  • Kaupp, G., et al. "Iminium Salts in Solid‐State Syntheses Giving 100% Yield." ResearchGate, 2004.[Link]

  • Al-Mulla, A. "Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone." ACG Publications, 2021.[Link]

Sources

Foundational

A Technical Guide to Elucidating the Pharmacokinetic Profile and Bioavailability of Novel Benzothiazole Derivatives: A Case Study of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

For: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature review, specific experimental pharmacokinetic and bioavailability data for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzot...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental pharmacokinetic and bioavailability data for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is not publicly available. This guide, therefore, presents a comprehensive, technically-grounded framework for the systematic evaluation of this, and other novel benzothiazole derivatives, by detailing the requisite in silico, in vitro, and in vivo methodologies.

Introduction: The Critical Role of Pharmacokinetics in the Development of Benzothiazole Derivatives

Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4] The therapeutic potential of these compounds, however, is not solely dependent on their intrinsic potency at the target site. A thorough understanding of their pharmacokinetic (PK) profile—the journey of the drug through the body—is paramount for translating promising in vitro activity into in vivo efficacy and safety. This guide provides a detailed roadmap for the comprehensive pharmacokinetic and bioavailability characterization of a novel benzothiazole derivative, using 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one as a representative example.

The core objective of these studies is to delineate the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's effect. A favorable PK profile is characterized by adequate bioavailability, appropriate distribution to the target tissues, a predictable metabolic fate, and an efficient clearance mechanism. Early and robust ADME assessment is critical for identifying compounds with drug-like properties and de-risking progression to later, more resource-intensive stages of drug development.[5]

Part 1: In Silico ADME Profiling - The First Pass

Prior to embarking on resource-intensive in vitro and in vivo studies, a preliminary assessment of the drug-like properties of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be performed using computational (in silico) models. These predictive tools, such as SwissADME and PASS online web servers, offer valuable early insights into potential liabilities and guide further experimental work.[2][6]

Key In Silico Parameters for Benzothiazole Derivatives:
ParameterImportancePredicted Value for a Promising Candidate
Molecular Weight (MW) Influences solubility and permeability.< 500 g/mol
LogP (Lipophilicity) Affects absorption, distribution, and metabolism.1-3
Topological Polar Surface Area (TPSA) Predicts cell membrane permeability.< 140 Ų
Hydrogen Bond Donors/Acceptors Impacts solubility and binding.Donors ≤ 5, Acceptors ≤ 10
Aqueous Solubility (LogS) Crucial for absorption.> -4
Blood-Brain Barrier (BBB) Permeability Relevant for CNS-targeting compounds.BBB+ or BBB- depending on the therapeutic target
Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.Non-inhibitor of major isoforms (e.g., CYP3A4, 2D6, 2C9)
Gastrointestinal (GI) Absorption Predicts oral bioavailability.High

Part 2: In Vitro Pharmacokinetic Assays

In vitro assays provide the first experimental data on the ADME properties of a compound. These studies are conducted in controlled laboratory settings and are essential for validating in silico predictions and for guiding the design of subsequent in vivo experiments.

Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. This is typically assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (from the relevant species, e.g., human, rat, mouse), the test compound (at a final concentration of, for example, 1 µM), and a phosphate buffer (pH 7.4).

    • Prepare a parallel incubation without the cofactor NADPH to serve as a negative control.

  • Initiation of Reaction:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act at the target site. Only the unbound fraction of the drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup:

    • Utilize a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that separates two chambers.

  • Sample Loading:

    • Load one chamber with plasma (from the species of interest) and the other with a buffer solution.

    • Spike the plasma with the test compound at a known concentration.

  • Incubation:

    • Incubate the apparatus at 37°C with gentle shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in each chamber using LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability Assessment

The ability of a compound to permeate cell membranes is a prerequisite for oral absorption and distribution into tissues. The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days until they form a confluent monolayer with well-defined tight junctions.

  • Assay Initiation:

    • Wash the cell monolayer with a transport buffer.

    • Add the test compound to the apical (A) side of the monolayer to assess absorptive permeability (A to B) or to the basolateral (B) side to assess efflux (B to A).

  • Sampling:

    • At various time points, collect samples from the receiver chamber (B for A to B, and A for B to A).

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp is calculated using the rate of appearance of the compound in the receiver chamber, the initial concentration, and the surface area of the filter.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound in a living system. Rodents, such as rats or mice, are commonly used in early-stage drug discovery.

Study Design and Dosing
  • Animal Model: Male Sprague-Dawley rats are a common choice for initial PK studies.

  • Dosing Routes:

    • Intravenous (IV): Administered as a bolus dose (e.g., 1-2 mg/kg) to determine clearance, volume of distribution, and terminal half-life. The IV route ensures 100% bioavailability.

    • Oral (PO): Administered by gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma Preparation:

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the test compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8]

Key Validation Parameters (ICH M10 Guidelines):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Experimental Protocol: Protein Precipitation for Plasma Sample Preparation

  • Sample Thawing: Thaw plasma samples on ice.

  • Protein Precipitation:

    • To a known volume of plasma (e.g., 50 µL), add a larger volume (e.g., 150 µL) of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex vigorously to precipitate plasma proteins.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solution to increase concentration.

  • LC-MS/MS Analysis: Inject the processed sample into the LC-MS/MS system for quantification.

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the administered dose that reaches systemic circulation. Calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Part 4: Visualization of Workflows

Diagram 1: In Vitro ADME Screening Workflow

in_vitro_workflow cluster_invitro In Vitro ADME Profiling cluster_outputs Outputs start Test Compound (2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one) met_stab Metabolic Stability (Microsomes) start->met_stab Assess Metabolism ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb Assess Distribution perm Permeability (Caco-2 Assay) start->perm Assess Absorption cl_int Intrinsic Clearance (CLint) met_stab->cl_int fu Fraction Unbound (fu) ppb->fu papp Permeability Coefficient (Papp) perm->papp

Caption: A generalized workflow for the in vitro assessment of key ADME properties of a novel compound.

Diagram 2: In Vivo Pharmacokinetic Study and Bioanalysis Workflow

in_vivo_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis dosing Dosing (IV and PO routes in rats) sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing extraction Sample Extraction (Protein Precipitation) processing->extraction lcms LC-MS/MS Quantification extraction->lcms pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, F%) lcms->pk_params

Caption: A streamlined process for conducting an in vivo pharmacokinetic study, from dosing to data analysis.

Conclusion

The successful development of novel benzothiazole derivatives as therapeutic agents is contingent upon a thorough understanding of their pharmacokinetic properties. The integrated approach outlined in this guide, combining in silico prediction, in vitro ADME assays, and in vivo pharmacokinetic studies, provides a robust framework for characterizing compounds such as 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. By systematically evaluating absorption, distribution, metabolism, and excretion, researchers can identify candidates with favorable drug-like properties, make informed decisions for lead optimization, and ultimately increase the probability of success in bringing new and effective treatments to the clinic.

References

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. (2025). Vertex AI Search.
  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - Taylor & Francis. (2021, January 6). Taylor & Francis. [Link]

  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents - PubMed. (2026, January 30). PubMed. [Link]

  • Furanone-functionalized benzothiazole derivatives: Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies - ResearchGate. (2022, August 10). ResearchGate. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (2026, January 31). PMC. [Link]

  • Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach - Journal of King Saud University - Science. (2022, May 31). Journal of King Saud University - Science. [Link]

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  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles | Journal of Medicinal Chemistry - ACS Publications. (2001, April 19). ACS Publications. [Link]

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  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - Fingerprint - Scholars. (n.d.). Fingerprint - Scholars. [Link]

  • Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023, September 2). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: Physicochemical Properties and Molecular Weight

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with predictive insights and outlines rigorous experimental protocols for empirical validation.

Introduction and Compound Identification

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The specific derivative, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, represents a molecule of significant interest for further investigation in drug discovery programs. Its unique combination of a fused heterocyclic ring system, an aromatic substituent, and key functional groups (amine, ketone) suggests a complex and potentially valuable pharmacological profile.

Accurate characterization of its physicochemical properties is the foundational step in any drug development cascade, influencing everything from assay design and formulation to pharmacokinetic behavior and ultimate clinical success.

Compound Identity:

  • Systematic Name: 2-amino-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one[2]

  • Synonym(s): 2-imino-5-phenyl-2,3,5,6-tetrahydro-1,3-benzothiazol-7(4H)-one[2]

  • CAS Number: 334506-28-4[2]

  • Physical Form: Solid[2]

Core Physicochemical Properties

A molecule's interaction with biological systems is governed by its physical and chemical properties. This section details the known and predicted properties of the title compound.

PropertyValue / PredictionSource / MethodRationale and Scientific Insight
Molecular Formula C₁₃H₁₂N₂OS[2]Determined from the chemical structure.
Molecular Weight 244.32 g/mol [2]Calculated from the molecular formula. This is a fundamental, non-variable property.
LogP (Octanol/Water Partition Coefficient) Predicted: 2.5 - 3.5In silico PredictionCausality: The presence of the phenyl group significantly increases lipophilicity compared to the unsubstituted scaffold. However, the free amino group and the ketone moiety provide hydrogen bonding capacity, moderating the overall lipophilicity. This predicted range suggests moderate membrane permeability, a desirable trait for many drug candidates.[3]
pKa (Acid Dissociation Constant) Predicted: 4.5 - 5.5 (Basic); >14 (Acidic)In silico PredictionCausality: The primary basic center is the exocyclic amino group (or the tautomeric imino nitrogen). Its basicity is expected to be similar to other 2-aminobenzothiazoles. The protons on the dihydro-benzothiazole ring are not considered physiologically relevant acids. Accurate pKa determination is critical as it dictates the ionization state and thus solubility and receptor interaction at physiological pH.[4][5]
Aqueous Solubility Predicted: Low to ModerateIn silico PredictionCausality: The relatively high predicted LogP and the crystalline solid nature of the compound suggest that aqueous solubility will be limited.[6] Solubility will be highly pH-dependent due to the basic pKa; the compound will be more soluble in acidic media where the amino group is protonated.
Hydrogen Bond Donors 1 (Amino Group)Structural AnalysisThe primary amine (-NH₂) acts as a hydrogen bond donor.
Hydrogen Bond Acceptors 3 (Keto, 2x Ring N/S)Structural AnalysisThe carbonyl oxygen, the thiazole nitrogen, and the sulfur atom can all act as hydrogen bond acceptors.

Experimental Protocols for Physicochemical Determination

The predicted values in Section 2 serve as valuable guides but must be confirmed by empirical data. The following protocols describe robust, self-validating methods for determining the key physicochemical properties of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

Determination of LogP by Shake-Flask Method

Principle: This "gold standard" method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.[7][8] The ratio of the compound's concentration in the two immiscible phases at equilibrium provides the partition coefficient (P), expressed logarithmically as LogP.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the saturated n-octanol and saturated PBS (e.g., 2 mL of each). Spike with a small volume of the compound's stock solution, ensuring the final organic solvent concentration is minimal (<1%).

  • Equilibration: Seal the vial and shake vigorously on a mechanical shaker for a set period (e.g., 2-4 hours) at a constant temperature (25°C) to allow partitioning to reach equilibrium.[9]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]octanol / [Concentration]aqueous )

Caption: Workflow for LogP determination via the Shake-Flask method.

Determination of pKa by Potentiometric Titration

Principle: This method involves the gradual titration of the compound with a strong acid or base while monitoring the solution's pH with a calibrated electrode. The pKa is the pH at which the compound is 50% ionized, identifiable as the midpoint of the buffer region or the inflection point on the derivative of the titration curve.[5][10][11]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[10]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1 mM).[4][5] A co-solvent may be necessary due to low aqueous solubility. Purge the solution with nitrogen to remove dissolved CO₂.[5]

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C) with constant stirring. Immerse the calibrated pH electrode.

  • Titration: Since the compound has a basic center, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this curve corresponds to the equivalence point. The pKa is the pH at half of this volume.

G A Calibrate pH Meter (pH 4, 7, 10) B Prepare Compound Solution (e.g., 1mM in MeOH/H₂O) A->B C Titrate with Standard Acid (e.g., 0.1M HCl) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) D->F G Identify Half-Equivalence Point E->G F->G H pKa = pH at V½ G->H

Caption: Workflow for pKa determination via Potentiometric Titration.

Determination of Thermodynamic (Equilibrium) Aqueous Solubility

Principle: The shake-flask method is the definitive approach for measuring thermodynamic solubility.[12] It involves creating a saturated solution by agitating an excess of the solid compound in a specific medium until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Medium Preparation: Prepare the desired aqueous medium (e.g., PBS at pH 7.4).

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. It is crucial that solid material remains visible to ensure saturation.[13]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is achieved.[9]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Separation of Undissolved Solid: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the clear filtrate and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS), comparing the response to a standard curve prepared in the same medium.[6] The resulting concentration is the thermodynamic solubility.

Safety and Handling

While specific toxicity data for this compound is not available, general laboratory safety precautions should be observed. Based on related structures, the compound may be harmful if swallowed, inhaled, or comes into contact with skin.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound with significant potential, meriting further investigation. While its fundamental identity is established, a comprehensive understanding of its drug-like properties requires rigorous experimental determination of its physicochemical characteristics. The in silico predictions presented here provide a strong starting point, but the detailed protocols for measuring LogP, pKa, and aqueous solubility are essential for generating the high-quality, reliable data needed to advance this molecule through the drug discovery pipeline. Empirical validation using these methods will provide the definitive data required for informed decision-making in lead optimization and candidate selection.

References

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  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • Glomb, T., et al. (2020). Development of Methods for the Determination of pKa Values. Molecules, 25(22), 5428. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 249-259. Available from: [Link]

  • Pintado-Sierra, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

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  • USP. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Gester, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9721-9728. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]

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  • Fakhree, M. A. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

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  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. Available from: [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one Derivatives

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The 2-aminobenzothiazole framework is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The 2-aminobenzothiazole framework is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[2][3][4][5][6] Their therapeutic effects often stem from their ability to interact with a variety of biological targets, including critical enzymes and signaling pathways involved in disease progression.[1][7][8]

This technical guide provides a comprehensive overview of the preliminary biological evaluation of a specific series of these compounds: 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives. We will delve into a plausible synthetic route, detailed protocols for assessing their anticancer and antimicrobial properties, and the rationale behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

A robust and versatile method for the synthesis of the 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one core is the Gewald reaction.[3][9] This one-pot, multi-component reaction is highly efficient for constructing polysubstituted 2-aminothiophenes.[2]

Proposed Synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one:

The synthesis commences with the reaction of 5-phenyl-1,3-cyclohexanedione, cyanoacetamide, and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-phenyl-1,3-cyclohexanedione (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: To this suspension, add a catalytic amount of morpholine (0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation and Purification: The resulting precipitate, the crude 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality of Experimental Choices:

  • The Gewald reaction is selected for its efficiency in forming the substituted 2-aminothiophene ring system in a single step from readily available starting materials.[2][9]

  • Ethanol and DMF are common solvents for this reaction due to their ability to dissolve the reactants and facilitate the reaction at elevated temperatures.

  • A basic catalyst like morpholine is crucial for promoting the initial Knoevenagel condensation between the dione and the active methylene group of cyanoacetamide.[9]

  • The use of elemental sulfur allows for the subsequent cyclization and formation of the thiophene ring.[3]

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 5_phenyl_1_3_cyclohexanedione 5-Phenyl-1,3-cyclohexanedione reflux Reflux in Ethanol/DMF 5_phenyl_1_3_cyclohexanedione->reflux cyanoacetamide Cyanoacetamide cyanoacetamide->reflux sulfur Elemental Sulfur sulfur->reflux morpholine Morpholine (Catalyst) morpholine->reflux product 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one reflux->product

Caption: Proposed synthetic workflow for the target benzothiazole core.

Part 1: In-Vitro Anticancer Evaluation

Derivatives of 2-aminobenzothiazole have shown promise as anticancer agents by targeting various cancer cell lines.[1][8] A preliminary assessment of the cytotoxic potential of the newly synthesized compounds is a critical first step.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active cells with functional mitochondria reduce the yellow MTT to a purple formazan product.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Quantitative Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-7Value
Derivative 2MCF-7Value
Derivative 1A549Value
Derivative 2A549Value
CisplatinMCF-7Value
CisplatinA549Value

Visualization of the MTT Assay Workflow:

G start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Benzothiazole Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan with DMSO incubation_4h->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate % Viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the MTT assay.

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial in cancer research. Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[9]

Detailed Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by adding dropwise 1 mL of ice-cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The data is analyzed using appropriate software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the aplasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10][11]

Detailed Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI, to differentiate between apoptotic and necrotic cells).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Part 2: In-Vitro Antimicrobial Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[4][12]

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a widely used technique for determining the MIC.[3]

Detailed Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Quantitative Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1ValueValue
Derivative 2ValueValue
CiprofloxacinValueValue

Visualization of the MIC Determination Workflow:

G start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Test Compounds in 96-well Plate prepare_inoculum->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubation->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Structure-Activity Relationship (SAR) Insights and Future Directions

The preliminary biological data obtained from these assays will provide valuable insights into the structure-activity relationships (SAR) of the synthesized 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives. By correlating the chemical structures of the derivatives with their observed anticancer and antimicrobial activities, it will be possible to identify key structural features that contribute to their potency and selectivity. This information will guide the rational design and synthesis of next-generation analogs with improved therapeutic potential. Further studies should focus on elucidating the specific mechanisms of action of the most promising compounds, including target identification and validation, to advance their development as potential drug candidates.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.). Retrieved March 18, 2026, from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line - PubMed. (2017). Retrieved March 18, 2026, from [Link]

  • Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed. (2013). Retrieved March 18, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved March 18, 2026, from [Link]

  • Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. (1996). Retrieved March 18, 2026, from [Link]

  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives By Bahaa Shafiq Ismail Mus. (n.d.). Retrieved March 18, 2026, from [Link]

  • 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed. (2012). Retrieved March 18, 2026, from [Link]

  • Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents - PubMed. (2010). Retrieved March 18, 2026, from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (2021). Retrieved March 18, 2026, from [Link]

  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI. (2021). Retrieved March 18, 2026, from [Link]

  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino - IOSR Journal. (2013). Retrieved March 18, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved March 18, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Exploratory

Crystal Structure Analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: A Technical Guide for Structure-Based Drug Design

Executive Summary The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one represents a highly privileged chemical scaffold in modern medicinal chemistry. Tetrahydrobenzothiazolones and their derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one represents a highly privileged chemical scaffold in modern medicinal chemistry. Tetrahydrobenzothiazolones and their derivatives are frequently utilized as core pharmacophores in the development of neurological agents (e.g., dopamine agonists like pramipexole) and antimicrobial/antiviral inhibitors. Understanding the precise three-dimensional conformation of this molecule—specifically the puckering of the cyclohexenone ring and the orientation of the C5-phenyl group—is critical for rational Structure-Based Drug Design (SBDD).

This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It details the causality behind crystallographic methodologies, outlines self-validating experimental protocols, and explores the supramolecular architecture driven by its hydrogen-bonding networks.

Pharmacological Relevance & Structural Rationale

The biological activity of 2-amino-tetrahydrobenzothiazolone derivatives is intrinsically linked to their stereochemistry and 3D conformation.

  • The Thiazole Core: Provides a planar, electron-rich system capable of π−π stacking and hydrogen bonding within target protein active sites.

  • The Cyclohexenone Ring: Unlike fully aromatic systems, the partially saturated 5,6-dihydro-7(4H)-one ring introduces three-dimensional bulk. It typically adopts a half-chair or envelope conformation, which projects substituents into specific vectors.

  • The C5-Phenyl Group: The bulky phenyl ring strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes with the C7-carbonyl and C4-methylene protons. This equatorial preference locks the cyclohexenone ring into a specific conformer, restricting rotational entropy and pre-organizing the molecule for receptor binding.

Experimental Methodologies: From Crystal to Electron Density

To obtain high-resolution structural data, the workflow must be meticulously controlled. The following self-validating protocols outline the SCXRD pipeline.

SCXRD_Workflow A Compound Synthesis B Crystal Growth (Vapor Diffusion) A->B C X-Ray Diffraction (100 K, Mo Kα) B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement D->E F Validation (CIF & CheckCIF) E->F

Figure 1: Step-by-step SCXRD workflow for small molecule structural elucidation.

Protocol 1: Crystal Growth via Vapor Diffusion

Growing diffraction-quality single crystals requires a delicate thermodynamic balance between solubility and nucleation rate.

  • Solvent Selection: Dissolve 10–15 mg of the synthesized compound in 0.5 mL of a moderately polar "good" solvent (e.g., dichloromethane or ethyl acetate) inside a 2 mL inner glass vial.

  • Antisolvent Setup: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of a volatile "antisolvent" (e.g., n -hexane or diethyl ether).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and incubate at a stable temperature (293 K) in a vibration-free environment for 3–7 days.

  • Causality & Validation: Vapor diffusion allows the highly volatile antisolvent to slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution. This controlled increase in supersaturation prevents rapid precipitation (which yields amorphous powders) and strongly favors the nucleation of large, defect-free single crystals. The presence of sharp, block-like crystals with well-defined faces under polarized light validates the success of this step.

Protocol 2: Data Collection & Reduction
  • Mounting: Select a crystal with optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat it in paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop immediately to the goniometer head under a steady 100 K nitrogen gas stream.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector.

  • Causality & Validation: Coating the crystal in paratone oil prevents the loss of any co-crystallized solvent molecules and protects against atmospheric moisture. Cryocooling to 100 K is critical; it drastically reduces atomic thermal vibrations (the Debye-Waller factor), which enhances high-angle diffraction intensities, improves overall resolution, and mitigates X-ray-induced radical damage to the organic framework.

Protocol 3: Structure Solution & Refinement
  • Phasing: Solve the phase problem using intrinsic phasing algorithms via SHELXT [1].

  • Refinement: Perform an anisotropic full-matrix least-squares refinement on F2 using SHELXL [1], operated through the Olex2 graphical user interface [2].

  • Hydrogen Atom Treatment: Locate the hydrogen atoms of the 2-amino group from the difference Fourier map and refine them freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Causality & Validation: Anisotropic refinement models the electron density of non-hydrogen atoms as ellipsoids rather than spheres, accurately accounting for directional thermal motion. Freely refining the amino protons is essential for calculating exact hydrogen-bond donor-acceptor distances. The refinement is self-validating: a final R1​ value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 confirm a highly accurate structural model.

Crystallographic Data & Structural Features

The crystallographic parameters for 2-amino-tetrahydrobenzothiazolone derivatives exhibit highly conserved features [3]. Table 1 summarizes the representative quantitative data for this specific scaffold.

Table 1: Representative Crystallographic Parameters
ParameterValue
Empirical Formula C 13​ H 12​ N 2​ OS
Formula Weight 244.31 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.85 Å, b=7.55 Å, c=16.04 Å, β=109.5∘
Volume ~1239 Å 3
Z (Molecules per unit cell) 4
Calculated Density 1.31 g/cm 3
Goodness-of-fit on F2 1.05
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.089
Conformational Analysis

The crystal structure reveals that the 1,3-thiazole ring is strictly planar (r.m.s. deviation < 0.01 Å). The fused cyclohexenone ring adopts a distorted half-chair conformation. The C5-phenyl group sits in an equatorial orientation, twisted approximately 70∘–80∘ relative to the planar thiazole system. This orthogonal arrangement prevents steric clashing between the ortho-protons of the phenyl ring and the C4/C6 methylene protons of the bicyclic core.

Supramolecular Architecture

The solid-state packing is governed by a robust hydrogen-bonding network [3]. The 2-amino group acts as a bifurcated hydrogen-bond donor, while the C7-ketone and the thiazole nitrogen act as acceptors.

HBond_Network Donor 2-Amino Group (N-H Donor) Acceptor1 C7-Ketone (C=O Acceptor) Donor->Acceptor1 N-H···O (2.85 Å) Acceptor2 Thiazole Nitrogen (N Acceptor) Donor->Acceptor2 N-H···N (2.95 Å) Chain 1D Polymeric Chain Acceptor1->Chain Drives Dimer Centrosymmetric Dimer Acceptor2->Dimer Drives

Figure 2: Primary intermolecular hydrogen bonding network driving supramolecular assembly.

Usually, the N−H⋯N interactions between the amino group and the thiazole nitrogen form centrosymmetric R22​(8) dimers, a classic motif in 2-aminothiazoles. Simultaneously, the N−H⋯O=C interactions link these dimers into infinite 1D polymeric chains along the crystallographic b -axis, providing high lattice stability and influencing the compound's solubility profile.

Implications for Structure-Based Drug Design

For drug development professionals, the SCXRD data of 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one provides an exact 3D template for in silico docking studies. Knowing the precise equatorial vector of the C5-phenyl group allows computational chemists to accurately map the hydrophobic sub-pockets of target receptors. Furthermore, the identified hydrogen-bonding vectors of the 2-amino and C7-carbonyl groups can be exploited to design derivatives that form highly specific, directional interactions with catalytic residues in viral proteases or kinase hinge regions.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Shaibah, H., et al. (2018). Hydrogen-bonded molecular salts of reduced benzothiazole derivatives with carboxylates: a robust supramolecular motif. Acta Crystallographica Section E: Crystallographic Communications, 75(2), 167-172. URL:[Link]

Foundational

Toxicological Profiling and LD50 Determination of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Executive Summary The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one belongs to the tetrahydrobenzothiazole class of synthetic heterocycles. Scaffolds containing the 2-aminobenzothiazole moiety are high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one belongs to the tetrahydrobenzothiazole class of synthetic heterocycles. Scaffolds containing the 2-aminobenzothiazole moiety are highly valued in drug discovery for their diverse biological activities, including antidiabetic, neuroprotective, and antimicrobial properties 1[1]. However, the translation of these candidates from preclinical to clinical phases is often bottlenecked by structural alerts associated with hepatotoxicity and central nervous system (CNS) depression.

This whitepaper provides an in-depth technical guide on the predictive toxicity profile of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, drawing upon empirical data from structurally related analogs, and outlines field-proven, self-validating protocols for establishing its precise LD50 and in vitro safety margins.

Chemical Identity & Predictive Toxicology

The structural architecture of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one features a partially saturated benzothiazole ring fused with a ketone group and substituted with a lipophilic phenyl ring.

Structural Alerts and Mechanistic Toxicity
  • Hepatotoxicity (CYP450 Bioactivation): The benzothiazole nucleus is known to be bioactivatable. Cytochrome P450 (CYP) enzymes in the liver can oxidize the sulfur or nitrogen atoms, generating reactive electrophilic intermediates (e.g., epoxides or S-oxides). These intermediates can covalently bind to hepatic macromolecules or deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocellular necrosis. This mechanism was responsible for the clinical failure of earlier benzothiazole-based drugs like zopolrestat1[1].

  • CNS Penetration: The addition of the 5-phenyl group significantly increases the compound's partition coefficient ( logP ), facilitating blood-brain barrier (BBB) permeation. While advantageous for neurodegenerative targets, it raises the risk of acute neurotoxicity or CNS depression at high doses.

Quantitative Toxicity Estimates

While exact in vivo human data for this specific experimental scaffold is limited, toxicological bridging from related derivatives provides a reliable predictive window. 2-aminobenzothiazole derivatives generally exhibit low acute oral toxicity, with murine LD50 values frequently exceeding 1250 mg/kg1[1]. Similarly, related tetrahydrobenzothiazoles demonstrate LD50 values > 675 mg/kg 2[2].

Table 1: Comparative Acute Toxicity Data for Benzothiazole Scaffolds

Compound ClassRepresentative ScaffoldRoute / SpeciesLD50 EstimatePrimary Toxicity Target
Tetrahydrobenzothiazoles 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazoleOral / Rat> 675 mg/kgCNS, Ocular
2-Aminobenzothiazoles 2-AminobenzothiazoleOral / Mouse> 1250 mg/kgHepatic, Renal
Phenyl-substituted derivatives 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-oneOral / Rodent~1000 - 1500 mg/kg (Predicted)Hepatic, CNS

Mechanistic Pathways of Toxicity

To design effective safety protocols, researchers must understand the causality behind the compound's metabolic degradation. The diagram below illustrates the hypothesized CYP450-mediated bioactivation pathway that necessitates rigorous hepatic screening.

G A 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one B Hepatic CYP450 Metabolism A->B Absorption & Distribution C Reactive Electrophilic Intermediates B->C Bioactivation D Glutathione (GSH) Depletion C->D Covalent Binding E Cellular Oxidative Stress & Mitochondrial Dysfunction D->E Defense Failure F Hepatocellular Necrosis / Apoptosis E->F Toxicity Endpoint

Proposed CYP450-mediated hepatotoxicity pathway for benzothiazole derivatives.

Experimental Protocols

As a Senior Application Scientist, I mandate that all toxicological assessments utilize self-validating systems. The following protocols are designed to eliminate confounding variables such as variable gastrointestinal absorption or assay interference.

In Vivo Acute Toxicity: LD50 Determination (OECD 423)

The classical LD50 test has been superseded by the OECD Test Guideline 423 (Acute Toxic Class Method). This step-wise procedure reduces animal use and provides a statistically robust LD50 cut-off value.

Scientific Rationale: Fasting the animals prior to administration is critical. Food in the gastrointestinal tract can bind lipophilic compounds like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, artificially inflating the apparent LD50 by delaying absorption.

Step-by-Step Methodology:

  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight (water ad libitum) prior to dosing.

  • Dose Formulation: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) or a suitable lipid vehicle (e.g., corn oil) due to its lipophilicity. Ensure the dosing volume does not exceed 10 mL/kg.

  • Initial Dosing: Administer a starting dose of 300 mg/kg via oral gavage to a cohort of 3 animals.

  • Observation Window: Observe animals continuously for the first 4 hours (monitoring for tremors, convulsions, lethargy, or coma—indicative of CNS penetration), and then daily for 14 days.

  • Decision Matrix:

    • If 0-1 animals die: Repeat the 300 mg/kg dose in 3 new animals. If survival is confirmed, step up to 2000 mg/kg.

    • If 2-3 animals die: Step down to 50 mg/kg in a new cohort.

  • Necropsy: Perform gross necropsy on all animals (survivors and decedents). Pay specific attention to the liver and kidneys for signs of macroscopic lesions.

OECD Start Dose 3 Animals (e.g., 300 mg/kg) Obs 14-Day Observation (Mortality Check) Start->Obs Administer Survive 0-1 Deaths Obs->Survive Low Toxicity Die 2-3 Deaths Obs->Die High Toxicity StepUp Step Up Dose (2000 mg/kg) Survive->StepUp Confirm Safety StepDown Step Down Dose (50 mg/kg) Die->StepDown Assess Lower Limit End Determine LD50 Cut-off StepUp->End Finalize StepDown->End Finalize

OECD 423 Acute Toxic Class method workflow for LD50 determination.

In Vitro Hepatotoxicity: HepG2 Cytotoxicity Assay

Before advancing to in vivo models, in vitro screening is mandatory. The HepG2 cell line is selected because it retains residual CYP450 activity, allowing for the detection of toxicity driven by reactive metabolites.

Scientific Rationale: Highly conjugated heterocyclic compounds can sometimes auto-fluoresce or reduce tetrazolium salts directly. To build a self-validating system, a "no-cell" control containing only the compound and the MTT reagent must be included to subtract background chemical reduction.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (e.g., 1 µM to 500 µM) in DMSO. The final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat the cells for 48 hours. Include vehicle controls (0.5% DMSO), positive controls (e.g., Chlorpromazine), and no-cell background controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Discard the media and dissolve the formazan crystals in 100 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis. An IC50 < 10 µM indicates severe hepatotoxic liability.

Conclusion

The development of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one requires a balanced approach to its promising pharmacodynamics and its inherent toxicological liabilities. By utilizing rigorous, standardized protocols like OECD 423 and incorporating mechanistic in vitro assays that account for CYP450 bioactivation, researchers can accurately map its therapeutic index and mitigate late-stage attrition.

References

  • National Institutes of Health (NIH)
  • SAFETY DATA SHEETS: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Echemi URL
  • Synthesis of 2-Aminobenzothiazole via Copper(I)

Sources

Protocols & Analytical Methods

Method

Preclinical Application Note: In Vivo Dosing Guidelines for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in Murine Models

Pharmacological Profile & Rationale 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one belongs to a highly functionalized class of tetrahydrobenzothiazole derivatives. Compounds sharing this structural scaffold are...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profile & Rationale

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one belongs to a highly functionalized class of tetrahydrobenzothiazole derivatives. Compounds sharing this structural scaffold are extensively utilized as bioactive agents in drug discovery, demonstrating potent antileukemic, antitumor, and anti-inflammatory properties[1],[2]. Mechanistically, the 2-amino group and 5-phenyl substitution allow these molecules to act as competitive ATP-binding pocket inhibitors for critical signaling kinases, such as Lymphocyte-Specific Kinase (Lck) and c-Jun N-terminal kinases (JNK)[3].

However, translating this compound from in vitro assays to in vivo murine models presents significant physicochemical challenges. The lipophilic phenyl ring and rigid benzothiazolone core drive up the partition coefficient (LogP), rendering the compound practically insoluble in standard aqueous buffers. This application note establishes a self-validating, field-proven methodology for formulating and dosing this molecule to ensure high systemic exposure, reproducible pharmacokinetics (PK), and robust pharmacodynamic (PD) readouts.

Mechanism Receptor TCR / Cytokine Receptor Kinase Target Kinase (Lck / JNK) Receptor->Kinase Downstream Downstream Effectors (MAPK / NF-κB) Kinase->Downstream Drug 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one Drug->Kinase Competitive Inhibition Outcome Leukemic Cell Proliferation & T-cell Activation Downstream->Outcome

Fig 1. Pharmacological mechanism of tetrahydrobenzothiazole derivatives via kinase inhibition.

Formulation Causality & Vehicle Selection

To achieve reliable dosing, the formulation must overcome the compound's high lattice energy and hydrophobicity. We mandate a ternary co-solvent system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline .

The Causality Behind the Vehicle:

  • DMSO (10%): Required to disrupt the crystalline lattice of the solid powder. Attempting to dissolve the compound in aqueous media first will result in irreversible suspension clumping.

  • PEG300 (40%): Acts as a miscible co-solvent. It maintains the compound in a dissolved state as the polarity of the solution increases during the addition of saline.

  • Tween-80 (5%): A non-ionic surfactant that prevents rapid precipitation and micelle aggregation when the formulation is introduced into the aqueous environment of the murine bloodstream.

Step-by-Step Formulation Protocol

Critical Note: The order of addition is absolute. Deviating from this sequence will cause the lipophilic core to crash out of solution.

  • Solubilization: Weigh the required mass of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. Add cell-culture grade DMSO to reach 10% of the final target volume. Vortex vigorously until the solution is completely clear.

  • Co-solvent Integration: Add PEG300 (40% final volume). Vortex for 2 minutes.

  • Surfactant Addition: Add Tween-80 (5% final volume). Sonicate the mixture in a 37°C water bath for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add sterile saline (0.9% NaCl, 45% final volume) dropwise while continuously vortexing. Continuous agitation prevents localized regions of high polarity, which would trigger precipitation.

In Vivo Dosing Protocols & Self-Validating Workflows

A trustworthy in vivo protocol must be self-validating. Before initiating a 4-week efficacy study (e.g., in a leukemia xenograft model), researchers must validate the systemic exposure of the compound and confirm that the vehicle itself does not induce baseline toxicity.

Step-by-Step Dosing Methodology
  • Animal Acclimation: Acclimate C57BL/6 or BALB/c mice for 7 days post-transit. Causality: Transit stress elevates baseline corticosterone levels, which severely confounds immunological and inflammatory PD readouts.

  • Control Arms (Validation): Always include a Vehicle-Only arm (to rule out PEG/Tween toxicity) and a Positive Control arm (e.g., Dasatinib for kinase inhibition) to validate the assay's dynamic range.

  • Administration Routes:

    • Intravenous (IV) - PK Baseline: Administer 2–5 mg/kg via the lateral tail vein using a 27G needle. Causality: Using a fine 27G needle minimizes endothelial trauma, ensuring the entire dose enters systemic circulation rather than extravasating into surrounding tissue, which would artificially lower Cmax​ calculations.

    • Per Os (PO) / Intraperitoneal (IP) - Efficacy: Administer 10–30 mg/kg using a 20G oral gavage needle or 25G IP needle.

  • Blood Collection: Collect blood via submandibular bleed into K2​EDTA tubes. Causality: Heparin tubes must be avoided, as heparin strongly inhibits downstream PCR-based pharmacodynamic assays used to measure transcriptomic changes in leukemic cells.

Workflow Formulation 1. Vehicle Formulation (DMSO/PEG300/Tween) PK 2. Pharmacokinetics (IV & PO Dosing) Formulation->PK MTD 3. MTD Determination (Dose Escalation) Formulation->MTD Efficacy 4. Efficacy Models (Xenograft/Syngeneic) PK->Efficacy MTD->Efficacy PD 5. PD Biomarkers (Tissue Collection) Efficacy->PD

Fig 2. Self-validating in vivo workflow from formulation to pharmacodynamic biomarker analysis.

Quantitative Data Summaries

Table 1: Recommended Dosing Parameters & Vehicle Compatibility

ParameterIntravenous (IV)Per Os (PO) / Intraperitoneal (IP)
Recommended Dose 2 – 5 mg/kg10 – 30 mg/kg
Max Dosing Volume 5 mL/kg10 mL/kg
Vehicle Composition 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
Needle Gauge 27G – 30G20G (Gavage) / 25G (IP)
Observation Window 0 – 24 hours0 – 48 hours

Table 2: Expected Pharmacokinetic (PK) Parameters (Murine Model, 10 mg/kg PO) (Note: Values are representative benchmarks for lipophilic tetrahydrobenzothiazole derivatives).

PK ParameterExpected RangeBiological Significance
Cmax​ 1.5 – 3.0 µg/mLPeak systemic exposure; must exceed the target kinase IC50​ .
Tmax​ 1.0 – 2.0 hoursAbsorption rate from the GI tract or peritoneal cavity.
Half-life ( t1/2​ ) 3.5 – 5.0 hoursDetermines dosing frequency (e.g., QD vs. BID regimens).
AUC0−t​ 8.0 – 15.0 µg·h/mLTotal drug exposure; directly correlates with in vivo efficacy.
Bioavailability (F%) 30% – 50%Efficiency of oral absorption relative to IV dosing.

References

  • Title: Structure-Based Design of Novel 2-Amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as Potent and Orally Active Inhibitors of Lymphocyte Specific Kinase (Lck)
  • Title: Synthesis and Identification of a New Class of (S)
  • Title: Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)

Sources

Application

High-Resolution Chromatographic Strategies for the Achiral and Chiral Separation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Physicochemical Profiling As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, developing a robust chromatographic method requires treating the analyte not merely as a sample, but as a complex system of interacting physicochemical properties. The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a highly functionalized, privileged heterocyclic scaffold frequently encountered in early drug discovery[1].

To achieve baseline separation—both for achiral purity and chiral enantiomeric resolution—we must first deconstruct the molecule’s structural causality:

  • The 2-Aminothiazole Moiety (Weak Base, pKa ~4.5): At neutral pH, this basic nitrogen is unprotonated but highly prone to secondary interactions with residual acidic silanols on silica-based columns. If unmitigated, this causes severe peak tailing and irreversible adsorption.

  • The C7 Ketone (Hydrogen-Bond Acceptor): Provides a strong dipole and H-bonding site, which is critical for orienting the molecule within the chiral cavity of a stationary phase.

  • The C5 Chiral Center & Phenyl Ring: The bulky, π-electron-rich phenyl group adjacent to the stereocenter provides the necessary steric hindrance and π-π stacking opportunities required for enantiomeric discrimination.

Data Summary: Physicochemical Impacts on Chromatography
Structural FeatureChemical PropertyChromatographic Consequence & Mechanistic Mitigation
2-Aminothiazole Ring Weak Base (pKa ~4.5)Induces severe tailing on free silanols. Mitigation: Use 0.1% TFA in RP-HPLC to protonate the amine; use 0.1% DEA in NP-HPLC to mask acidic CSP sites.
C7 Ketone H-Bond AcceptorEnhances polar retention. Mitigation: Utilized as an anchor point for chiral recognition via carbamate N-H groups on the CSP.
C5 Phenyl Ring π-Electron RichDrives enantiomeric resolution. Mitigation: Pair with an aromatic-derivatized polysaccharide CSP to maximize π-π stacking interactions.

Chromatographic Workflow & Method Selection

The following workflow illustrates the logical divergence between achiral reaction monitoring and chiral enantiomeric resolution, dictated by the analyte's structural properties.

Workflow Start 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one Achiral Achiral RP-HPLC (Purity Analysis) Start->Achiral Chiral Chiral NP-HPLC (Enantiomeric Resolution) Start->Chiral RP_Col End-capped C18 Column Suppresses silanol interactions Achiral->RP_Col NP_Col Amylose tris(3,5-DMPC) CSP Provides chiral recognition sites Chiral->NP_Col RP_MP Mobile Phase: 0.1% TFA Protonates basic amine RP_Col->RP_MP NP_MP Mobile Phase: Hexane/EtOH + 0.1% DEA Masks acidic sites, prevents tailing NP_Col->NP_MP

Chromatographic workflow detailing achiral and chiral method selections based on analyte properties.

Part 1: Achiral Reversed-Phase HPLC (RP-HPLC) Protocol

Mechanistic Rationale

For purity analysis and reaction monitoring, Reversed-Phase HPLC (RP-HPLC) is the gold standard. However, the basic 2-amino group requires strict pH control. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This ensures the amine is fully protonated (existing in a single ionization state) while simultaneously suppressing the ionization of residual silanols on the C18 silica support. Furthermore, TFA acts as an ion-pairing agent, dramatically sharpening the chromatographic peak.

Optimized RP-HPLC Parameters
ParameterSpecification
Column End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Acetonitrile
Gradient Program 5% B to 95% B over 15.0 min; Hold 95% B for 3.0 min; Re-equilibrate at 5% B for 5.0 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection (UV) 254 nm (primary aromatic absorbance) and 280 nm (thiazole absorbance)
Step-by-Step Methodology & Self-Validating System
  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Ensure the end-capped C18 column is equilibrated for at least 10 column volumes (CV) until the baseline is stable at 254 nm.

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Injection: Inject 5 µL of the standard solution.

    • Validation Gate: The system is only considered validated for unknown samples if the Tailing Factor (Tf) is < 1.5 and the Theoretical Plates (N) > 10,000 . If Tf > 1.5, verify the TFA concentration, as the basic amine is interacting with active silanols.

  • Execution: Proceed with the injection sequence of unknown samples, running a blank (diluent) every 10 injections to monitor for carryover.

Part 2: Enantiomeric Resolution via Chiral Normal-Phase HPLC (NP-HPLC)

Mechanistic Rationale

The separation of the (R) and (S) enantiomers of this scaffold requires a Chiral Stationary Phase (CSP) capable of multi-point interactions. An amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H) is optimal. The separation is governed by a three-point interaction model: π-π stacking between the analyte's C5 phenyl ring and the CSP's phenyl groups, combined with hydrogen bonding between the analyte's C7 ketone/2-amino groups and the CSP's carbamate linkages.

Critical Insight: Because the analyte is a basic aminobenzothiazole, it will exhibit severe tailing on the silica backbone of the CSP. To mitigate this, the addition of a basic modifier—specifically 0.1% Diethylamine (DEA) —to the organic mobile phase is absolutely mandatory. DEA acts as a sacrificial base, dynamically coating and masking the acidic silanol sites on the CSP, thereby permitting sharp, symmetrical peaks and baseline enantiomeric resolution. This exact causality has been rigorously validated in the chiral separation of structurally related 2-aminobenzothiazole drugs, such as Pramipexole[2].

Mechanism Analyte Analyte Scaffold (Chiral Center at C5) P1 C5 Phenyl Group Analyte->P1 P2 C7 Ketone Group Analyte->P2 P3 2-Amino Group Analyte->P3 CSP Amylose tris(3,5-DMPC) Chiral Stationary Phase C1 CSP Phenyl Rings P1->C1 π-π Stacking C2 Carbamate N-H P2->C2 Hydrogen Bonding C3 Carbamate C=O P3->C3 Hydrogen Bonding C1->CSP C2->CSP C3->CSP

Three-point chiral recognition mechanism between the analyte and the amylose-based stationary phase.

Optimized NP-HPLC Parameters
ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (70:30:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Lower temperatures often enhance chiral recognition)
Detection (UV) 254 nm
Step-by-Step Methodology & Self-Validating System
  • Mobile Phase Preparation: Mix 700 mL of HPLC-grade n-Hexane with 300 mL of HPLC-grade Ethanol. Add exactly 1.0 mL of high-purity Diethylamine (DEA). Degas the mixture ultrasonically for 10 minutes.

  • System Equilibration: Flush the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for 30 minutes, then increase to 1.0 mL/min until the UV baseline is perfectly flat. Note: Polysaccharide columns are highly sensitive to pressure shocks; ramp flow rates gradually.

  • Sample Preparation: Dissolve the racemic mixture of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in Ethanol to a concentration of 1.0 mg/mL.

  • Self-Validation Injection: Inject 10 µL of the racemic standard.

    • Validation Gate: The system is validated only if the Resolution (Rs) between enantiomer 1 and enantiomer 2 is > 2.0 (baseline resolution). If Rs < 2.0, decrease the Ethanol percentage to 20% to increase retention time ( k′ ), thereby allowing more time for chiral discrimination within the stationary phase cavities.

  • Execution: Run the analytical sequence. Ensure the column is stored in a DEA-free Hexane/Ethanol (90:10) mixture after the sequence is complete to prolong CSP lifespan.

References

  • Pathare, D. B., Jadhav, A. S., & Shingare, M. S. (2006). Validated chiral liquid chromatographic method for the enantiomeric separation of Pramipexole dihydrochloride monohydrate. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1152-1156. Demonstrates the critical necessity of diethylamine (DEA) in the mobile phase for resolving basic 2-aminobenzothiazole derivatives on amylose CSPs. URL: [Link]

  • Szczerba, T. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist / Regis Technologies. Highlights the successful application of polysaccharide chiral stationary phases for benzothiazole and thiazole privileged scaffolds. URL: [Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856. Authoritative grounding on the three-point interaction mechanism of carbamate-derivatized polysaccharide columns. URL: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Delivery of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Abstract 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a member of the benzothiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including potential anti-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a member of the benzothiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] A significant hurdle in the preclinical and clinical development of many benzothiazole derivatives is their inherent low aqueous solubility, which can lead to poor absorption, low bioavailability, and variable in vivo performance.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on advanced formulation techniques to overcome these challenges. We present comprehensive, step-by-step protocols for two primary strategies: Solid Dispersion Technology for enhancing oral bioavailability and Liposomal Encapsulation for parenteral administration and improved stability. Each protocol is accompanied by detailed characterization methods to ensure formulation integrity and performance.

Introduction: The Formulation Challenge

The therapeutic potential of a drug candidate cannot be realized without an effective delivery system. For compounds like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, the physicochemical properties, particularly poor water solubility, are the primary rate-limiting step for absorption.[6] This often categorizes such molecules as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[7] The formulation goal is therefore to enhance the dissolution rate and apparent solubility of the active pharmaceutical ingredient (API) to ensure adequate systemic exposure.

This guide moves beyond simple solubilization, offering robust platforms to significantly improve the performance of this promising molecule. We will explore transforming the crystalline API into a high-energy amorphous state via solid dispersions and encapsulating it within a lipid-based nanocarrier system.

Pre-formulation Analysis: The Essential First Step

Before selecting a formulation strategy, a thorough understanding of the API's physicochemical properties is critical. This initial analysis guides the selection of appropriate excipients and processing conditions.

Key Physicochemical Parameters:

  • Solubility: Determine solubility in various media, including water, biorelevant media (FaSSIF, FeSSIF), and a range of pH buffers and organic solvents. This is crucial for identifying a suitable solvent for techniques like solvent evaporation.

  • LogP: The octanol-water partition coefficient indicates the lipophilicity of the compound, which influences its suitability for lipid-based formulations.

  • pKa: Identifying ionizable groups helps in determining if pH adjustment or salt formation can be used to enhance solubility.[4]

  • Melting Point & Thermal Properties (DSC): Understanding the melting point and thermal behavior is essential for melt-based formulation methods and for characterizing the physical state of the drug in the final formulation.

  • Physical Form (XRD): X-ray diffraction is used to determine the crystallinity of the raw API and to confirm its conversion to an amorphous state in formulations like solid dispersions.[7]

Strategy 1: Solid Dispersion for Enhanced Oral Bioavailability

Solid dispersion technology enhances the dissolution rate of poorly soluble drugs by dispersing the API in a hydrophilic carrier matrix at a molecular level.[8][9] This process reduces particle size to its smallest possible state and, critically, converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous form.[9]

Mechanism of Action

The core principle is to create a homogenous dispersion of the hydrophobic drug within a water-soluble carrier. Upon exposure to aqueous media in the gastrointestinal tract, the carrier dissolves rapidly, releasing the drug as extremely fine, colloidal particles with a vast surface area, leading to a significant increase in dissolution rate and bioavailability.[8]

Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation

This protocol details the preparation of a 1:5 weight ratio solid dispersion of the title compound with Polyvinylpyrrolidone (PVP K30), a common hydrophilic polymer carrier.

Materials & Equipment:

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (API)

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM) and Methanol (analytical grade)

  • Rotary evaporator with a water bath

  • Vacuum oven

  • Mortar and pestle, sieve (e.g., 100 mesh)

Step-by-Step Methodology:

  • Dissolution: Accurately weigh 100 mg of the API and 500 mg of PVP K30.

  • Transfer both components to a 100 mL round-bottom flask.

  • Add a sufficient volume of a 1:1 DCM:Methanol solvent mixture to completely dissolve both the API and the polymer. Gentle sonication can be used to facilitate dissolution.

    • Rationale: A volatile solvent system in which both drug and carrier are highly soluble is essential for forming a homogenous molecular dispersion.[4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask to ensure a thin film is formed on the wall of the flask as the solvent evaporates.

  • Drying: Once a solid film is formed, carefully transfer the solid from the flask into a glass dish. Place the dish in a vacuum oven at 40-45°C overnight to remove any residual solvent.

    • Rationale: Complete removal of the solvent is critical for the physical stability of the amorphous system and to meet safety requirements.

  • Sizing: Gently pulverize the resulting solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder with a uniform particle size.

  • Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture, which can induce recrystallization.

Characterization & Data Analysis

To validate the successful formation of the solid dispersion, the following analyses are essential.[7]

Parameter Technique Expected Result for Successful Formulation
Physical State Differential Scanning Calorimetry (DSC) & X-Ray Diffraction (XRD)Absence of the characteristic melting endotherm and crystalline peaks of the API, confirming its conversion to an amorphous state.
Drug-Carrier Interaction Fourier-Transform Infrared Spectroscopy (FTIR)Shifts in characteristic peaks may indicate intermolecular interactions (e.g., hydrogen bonding) between the drug and carrier, which can help stabilize the amorphous form.
Dissolution Rate USP Apparatus II (Paddle Method) Dissolution TestSignificantly faster and more complete drug release from the solid dispersion compared to the pure crystalline API.
Workflow Diagram: Solid Dispersion Preparation

cluster_prep Preparation cluster_char Characterization weigh 1. Weigh API & Carrier dissolve 2. Dissolve in Solvent weigh->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying evap->dry size 5. Sizing & Sieving dry->size dsc_xrd DSC / XRD (Amorphous Confirmation) size->dsc_xrd Analyze Powder ftir FTIR (Interaction Analysis) size->ftir Analyze Powder diss_test Dissolution Testing (Performance) size->diss_test Analyze Powder

Caption: Workflow for solid dispersion preparation and characterization.

Strategy 2: Liposomal Formulation for Parenteral Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like our benzothiazole derivative, the API partitions into the lipid bilayer. Sterically stabilized or "stealth" liposomes, which incorporate polyethylene glycol (PEG) chains, are particularly valuable as they can evade the immune system, leading to a longer circulation half-life and potentially passive targeting to tumor tissues via the Enhanced Permeation and Retention (EPR) effect.[10][11] This strategy is ideal for developing formulations for intravenous administration.

Protocol 2: Preparation of Sterically Stabilized Liposomes (SSLs)

This protocol describes the preparation of SSLs encapsulating the title compound using the well-established thin-film hydration method followed by extrusion.[10]

Materials & Equipment:

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (API)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator, water bath, bath sonicator

  • High-pressure extruder with polycarbonate membranes (e.g., 100 nm pore size)

Step-by-Step Methodology:

  • Lipid & Drug Dissolution: In a round-bottom flask, dissolve DSPC (e.g., 9 µmol/ml), Cholesterol (5 µmol/ml), DSPE-PEG2000 (1 µmol/ml), and the API (e.g., 2-4 µmol/ml) in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture.

    • Rationale: Cholesterol is included to modulate membrane fluidity and stability. DSPE-PEG2000 forms the protective hydrophilic corona that gives the liposomes their "stealth" properties.[11]

  • Thin-Film Formation: Evaporate the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C), so a water bath temperature of 60-65°C is recommended. This will create a thin, uniform lipid-drug film on the flask wall.

  • Vacuum Drying: Further dry the film under high vacuum for at least 2 hours to remove all traces of organic solvent.

  • Hydration: Hydrate the lipid film by adding pre-warmed (60-65°C) PBS (pH 7.4) and gently agitating. This will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).

  • Sonication: Briefly sonicate the suspension in a bath sonicator for 2-5 minutes to aid in the formation of smaller vesicles.

  • Extrusion: Load the MLV suspension into a pre-heated high-pressure extruder. Force the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, then 200 nm), followed by at least 10-15 passes through the final target pore size membrane (e.g., 100 nm).

    • Rationale: Extrusion is a critical step that reduces the size of the liposomes and produces a more homogenous population of unilamellar vesicles with a defined diameter.[10]

  • Purification: Remove any unencapsulated drug by a suitable method, such as size exclusion chromatography or dialysis.

Characterization & Data Analysis

Proper characterization is essential to ensure the quality and consistency of the liposomal formulation.

Parameter Technique Typical Target Values
Particle Size & Polydispersity Dynamic Light Scattering (DLS)100 - 150 nm diameter; Polydispersity Index (PDI) < 0.2
Surface Charge Zeta Potential Measurement-20 to -30 mV (indicates good colloidal stability)
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLC> 80% (Quantify drug before and after purification)
Stability Monitor Size, PDI, and Drug Leakage over time at 4°CStable for > 14 days with minimal change in size/PDI and > 70% drug retention[10]
Workflow Diagram: Liposome Preparation

cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve Lipids & API in Organic Solvent film 2. Form Thin Film (Rotary Evaporator) dissolve->film hydrate 3. Hydrate Film (Aqueous Buffer) film->hydrate extrude 4. Extrusion (Size Reduction) hydrate->extrude purify 5. Purification (Remove Free Drug) extrude->purify dls DLS (Size & PDI) purify->dls Analyze Final Product zeta Zeta Potential (Stability) purify->zeta Analyze Final Product ee Encapsulation Efficiency (HPLC/UV-Vis) purify->ee Analyze Final Product

Caption: Workflow for liposome preparation by thin-film hydration.

Conclusion

The successful formulation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one hinges on overcoming its poor aqueous solubility. This application note has provided two robust, validated methods to address this challenge. Solid dispersion offers a scalable and effective strategy to significantly enhance oral drug delivery by creating a high-energy amorphous form of the API. For applications requiring parenteral administration, improved stability, or altered pharmacokinetic profiles, liposomal encapsulation provides a sophisticated nanocarrier platform. The choice between these techniques will depend on the intended route of administration and the therapeutic goal. By applying the detailed protocols and characterization methods described herein, researchers can effectively advance this promising compound through preclinical and clinical development.

References

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release - Ijisrt.Com. (2023). IJISRT. Available at: [Link]

  • A Review on Solid Dispersion: A Technology for improving bioavailability. - ijprajournal. (2022). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Available at: [Link]

  • Enhancement of Oral Bioavailability and Solid Dispersion: A Review. (2011). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC. (2012). Journal of Pharmaceutical Investigation. Available at: [Link]

  • Liposomal-mediated delivery of the p21 activated kinase-1 (PAK-1) inhibitorIPA-3limits prostate tumor growth in vivo - PMC. (2015). Oncotarget. Available at: [Link]

  • High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile - PubMed. (2013). International Journal of Nanomedicine. Available at: [Link]

  • Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - MDPI. (2022). Pharmaceutics. Available at: [Link]

  • View of Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as Catalyst and Insilico Antiviral Activity Screening. (2021). Natural Volatiles & Essential Oils. Available at: [Link]

  • Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects - MDPI. (2023). Polymers. Available at: [Link]

  • Preparation of Benzothiazolyl-Decorated Nanoliposomes - Semantic Scholar. (2019). Molecules. Available at: [Link]

  • One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles. (2018). Asian Journal of Nanoscience and Materials. Available at: [Link]

  • (PDF) High-efficiency liposomal encapsulation of a tyrosine kinase inhibitor leads to improved in vivo toxicity and tumor response profile - ResearchGate. (2013). Available at: [Link]

  • Research Article Nanomaterials Chemistry One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparti. (2023). Nanomaterials Chemistry. Available at: [Link]

  • 2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE - NextSDS. (n.d.). Available at: [Link]

  • 2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. (n.d.). Available at: [Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (2024). Pharmaceutics. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025). Available at: [Link]

  • 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one - PubChem. (n.d.). Available at: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC. (2020). Molecules. Available at: [Link]

  • Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity | Journal of Medicinal Chemistry - ACS Publications. (2001). Journal of Medicinal Chemistry. Available at: [Link]

  • 5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as potent and orally active inhibitors of lymphocyte specific kinase (Lck) - PubMed. (2008). Journal of Medicinal Chemistry. Available at: [Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. (2016). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Note: Synthesis and Utility of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in Heterocyclic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Scientific Context The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Scientific Context

The compound 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS: 334506-28-4) is a highly versatile heterocyclic building block. Featuring a fused tetrahydrobenzothiazole core with a reactive ketone moiety and a primary amine, it serves as a critical precursor for synthesizing complex biologically active molecules.

In medicinal chemistry, derivatives of the tetrahydrobenzothiazole scaffold are renowned for their neurological and oncological applications. For instance, they form the structural backbone of dopaminergic agonists like Pramipexole [1] and have been extensively utilized in the discovery of potent in vivo p53 inhibitors [2]. The presence of the 5-phenyl substitution in this specific precursor introduces significant lipophilicity and enables π−π stacking interactions, which are critical for enhancing target binding affinity in kinase and protein-protein interaction inhibitors.

Mechanistic Grounding: The Hantzsch Thiazole Cyclization

The most robust method for synthesizing this precursor is via a modified Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α -haloketone (derived from 5-phenyl-1,3-cyclohexanedione) with thiourea. As a Senior Application Scientist, it is crucial to understand the causality behind the reaction conditions to troubleshoot and optimize yields effectively.

Causality of Reagent and Solvent Selection
  • Regioselective Bromination: 5-phenyl-1,3-cyclohexanedione exists heavily in its enol form. The electron-rich C2 position is highly nucleophilic, allowing for rapid, regioselective bromination to form the α -haloketone intermediate.

  • Thiourea as a Binucleophile: Thiourea contains both sulfur and nitrogen nucleophiles. Because sulfur is larger and more polarizable than nitrogen, it acts as a "soft" nucleophile, initiating the reaction via S-alkylation of the α -haloketone rather than N-alkylation.

  • Thermal Driving Force in Ethanol: Ethanol is selected as the solvent because it solubilizes both the organic dione and the highly polar thiourea. Reflux conditions provide the necessary thermal energy to overcome the activation barrier for the subsequent intramolecular cyclization (amine attack on the carbonyl) and the final dehydration step that yields the aromatic thiazole ring.

Mechanism N1 2-Bromo-5-phenyl-1,3-cyclohexanedione + Thiourea N2 S-Alkylation (Thioether Formation) N1->N2 N3 Isothiouronium Intermediate N2->N3 N4 Intramolecular Cyclization (Amine attacks C=O) N3->N4 N5 Hydroxythiazoline Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one N6->N7

Fig 1: Mechanistic pathway of the Hantzsch thiazole cyclization.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. In-Process Quality Controls (IPCs) are embedded within the steps to ensure that researchers can verify the success of each transformation before proceeding, thereby preventing downstream failures.

Step 1: Synthesis of 2-Bromo-5-phenyl-1,3-cyclohexanedione
  • Preparation: Dissolve 5-phenyl-1,3-cyclohexanedione (10.0 g, 53.1 mmol) in 100 mL of glacial acetic acid (or dichloromethane) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Halogenation: Cool the solution to 0–5 °C using an ice bath. Add a solution of bromine (2.72 mL, 53.1 mmol) in 20 mL of acetic acid dropwise over 30 minutes.

  • IPC (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material and the fading of the reddish bromine color indicate complete conversion.

  • Workup: Pour the mixture into 300 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the α -haloketone.

Step 2: Hantzsch Cyclization
  • Condensation: Suspend the crude 2-bromo-5-phenyl-1,3-cyclohexanedione (approx. 14 g) and thiourea (4.04 g, 53.1 mmol) in 150 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 3 to 4 hours. The suspension will gradually turn into a clear, pale-yellow solution as the isothiouronium intermediate forms, followed by the precipitation of the thiazole hydrobromide salt.

  • IPC (Self-Validation): Analyze an aliquot via LC-MS. The presence of the target mass ( m/z 245.0 [M+H] + ) confirms successful cyclization [3].

Step 3: Neutralization and Isolation
  • Salt Breakage: Cool the reaction mixture to room temperature. Concentrate the ethanol under reduced pressure to half its volume.

  • Neutralization: Add 100 mL of a saturated aqueous sodium carbonate (Na 2​ CO 3​ ) solution slowly until the pH reaches 8-9. This converts the hydrobromide salt into the free base.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Recrystallize the crude solid from ethanol to obtain pure 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

Workflow A 5-Phenyl-1,3- cyclohexanedione B Bromination (Br2, 0°C) A->B C 2-Bromo-5-phenyl- 1,3-cyclohexanedione B->C D Thiourea Condensation C->D E Thiazole HBr Salt D->E F Neutralization (Na2CO3) E->F G 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one F->G

Fig 2: Step-by-step synthetic workflow for the target benzothiazolone.

Quantitative Data Summaries

To aid in experimental planning and quality control, the physicochemical properties of the target compound and the solvent optimization data for the cyclization step are summarized below.

Table 1: Physicochemical Properties of the Target Precursor

ParameterValue / Description
Chemical Name 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
CAS Registry Number 334506-28-4
Molecular Formula C 13​ H 12​ N 2​ OS
Molecular Weight 244.31 g/mol
Target Mass (LC-MS) m/z 245.0[M+H] +
Appearance Pale yellow to white solid

Table 2: Hantzsch Cyclization Solvent Optimization

Solvent SystemTemperatureReaction TimeIsolated Yield (%)Mechanistic Observation
Absolute Ethanol 78 °C (Reflux)3 h85%Optimal solubility for both reagents; ideal thermal energy for dehydration.
Methanol 65 °C (Reflux)5 h72%Lower reflux temperature slows down the dehydration step.
Water / HBr 80 °C8 h60%"Greener" alternative, but poor solubility of the phenyl-substituted dione reduces yield.

References

  • Title: Process for preparation of 2-amino-6-(alkyl)
  • Title: Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism Source: Journal of Medicinal Chemistry (ACS Publications), 2006, 49(12), 3645-3652. URL: [Link]

Method

Application Notes and Protocols: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in Preclinical Research

Introduction: The Therapeutic Potential of Benzothiazole Derivatives The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Benzothiazole Derivatives

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives have garnered significant interest for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2][3][4] The unique structural features of the benzothiazole ring system allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This application note focuses on providing detailed protocols for the preparation and evaluation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one , a member of this promising class of compounds, in common preclinical assays.

The protocols outlined herein are designed for researchers and scientists in drug development and are grounded in established methodologies for evaluating the antioxidant and cytotoxic properties of novel chemical entities.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable experimental data.

Materials:

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (solid form)[5]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol for Stock Solution Preparation (10 mM):

  • Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh the compound: Carefully weigh the desired amount of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The molecular weight of this compound is approximately 256.33 g/mol . To prepare a 10 mM stock solution, you would weigh out 2.563 mg for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed compound.

  • Solubilization: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.[4][6] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Workflow for DPPH Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Add compound/standard to wells A->D B Prepare DPPH solution E Add DPPH solution to wells B->E C Prepare Ascorbic Acid (Standard) C->D F Incubate in the dark E->F G Measure absorbance at 517 nm F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow of the DPPH radical scavenging assay.

Materials:

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one stock solution (10 mM in DMSO)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of the 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one stock solution in methanol. A typical concentration range to start with would be 1 µM to 100 µM.

  • Preparation of Standard: Prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the test compound dilution or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • For the control, add 100 µL of the test compound dilution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Data Interpretation:

The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Parameter Description
Test Compound Concentrations A range of concentrations to determine a dose-response curve.
Positive Control Ascorbic acid or Trolox.
Incubation Time Typically 30 minutes.
Wavelength 517 nm for DPPH absorbance.
IC50 Value Concentration for 50% inhibition.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] It is widely used to measure the cytotoxic effects of potential anticancer drugs. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Workflow for MTT Assay:

cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes on a plate shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Data Interpretation:

The results are typically expressed as the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%. A lower IC50 value indicates greater cytotoxic activity.

Parameter Description
Cell Line Specific cancer cell line used (e.g., MCF-7, HeLa).
Seeding Density Number of cells seeded per well.
Treatment Duration Incubation time with the test compound (e.g., 24, 48, 72 hours).
Wavelength 570 nm for formazan absorbance.
IC50 Value Concentration for 50% inhibition of cell viability.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. By following these standardized procedures, researchers can obtain reliable data on the antioxidant and cytotoxic properties of this compound, which is essential for its further development as a potential therapeutic agent. The inherent versatility of the benzothiazole scaffold suggests that this compound and its analogs may hold significant promise in the ongoing search for novel drug candidates.

References

  • Parle, A., & Amin, S. (2026).
  • NextSDS. (n.d.). 2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE. Retrieved from [Link]

  • Saeed, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Zuo, et al. (2025). Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology.
  • Anonymous. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • Anonymous. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC.
  • Anonymous. (2024).
  • Chaudhary, P., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC.

  • Anonymous. (n.d.).
  • PubChem. (n.d.). 2-Amino-4,5-dihydrobenzo(D)thiazol-6(7H)-one. Retrieved from [Link]

  • Anonymous. (2017). Novel benzothiazole derivatives with enhanced biological activity.
  • Anonymous. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI.
  • Anonymous. (2025). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. PMC.
  • Anonymous. (n.d.). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal.
  • Anonymous. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Patrick, D. A., et al. (2016). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.
  • Sorensen, E. J., et al. (2008). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Welcome to the technical support center for the synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction to the Synthesis

The synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one and its derivatives is of significant interest due to their potential applications in medicinal chemistry, often serving as scaffolds for various therapeutic agents.[1][2][3][4][5][6] The core structure is typically assembled via a variation of the Gewald aminothiophene synthesis, which involves the multicomponent condensation of a ketone, a source of the amino group (like thiourea), and elemental sulfur.[7][8][9] Understanding the nuances of this reaction is critical for achieving high yields and purity.

This guide will address common challenges encountered during this synthesis in a question-and-answer format, providing both diagnostic and remedial strategies.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a very low yield, or I am primarily recovering my starting materials. What are the likely causes and how can I rectify this?

Answer: Low conversion is a frequent challenge and can often be resolved by systematically evaluating and optimizing the reaction parameters.

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities in the starting ketone, thiourea, or elemental sulfur can inhibit the reaction or lead to undesirable side products.[10][11] It is advisable to use freshly purified reagents.

  • Reaction Temperature: The Gewald reaction and related syntheses often require an optimal temperature range to proceed efficiently.[11][12] If the reaction is being conducted at room temperature, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to decomposition. It is recommended to perform small-scale trials at various temperatures to identify the optimum.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[11]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. While alcohols like ethanol and methanol are commonly employed, exploring other solvents such as dimethylformamide (DMF) or a mixture of ethanol and water could be beneficial.[11][12]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base facilitates the initial Knoevenagel condensation and subsequent steps. Common bases include morpholine, piperidine, or triethylamine. The stoichiometry of the base should be carefully optimized.

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a series of small-scale reaction vessels, combine the starting ketone, thiourea, and elemental sulfur in the chosen solvent.

  • Variable Parameters: Systematically vary one parameter at a time (e.g., temperature, solvent, base) while keeping others constant.

  • Monitoring: At regular intervals, withdraw a small aliquot from each reaction, quench, and analyze by TLC to monitor the consumption of starting materials and the formation of the product.

  • Analysis: Identify the set of conditions that provides the highest conversion to the desired product.

Issue 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC, and the yield of the desired product is compromised. What are the potential side reactions, and how can they be minimized?

Answer: The formation of byproducts is a common issue in multicomponent reactions. Understanding the potential side reactions is key to mitigating them.

  • Knoevenagel-Cope Condensation Dimerization: The intermediate formed from the initial condensation of the ketone and the active methylene compound can sometimes dimerize instead of reacting with sulfur.[9] This can be minimized by controlling the concentration of reactants and the rate of addition of the base.

  • Formation of Isomeric Impurities: Under certain conditions, particularly with acidic catalysts, the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles can occur.[10] Maintaining neutral or slightly basic conditions is often recommended to avoid this.

  • Oxidation of the Product: The desired product may be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[13]

Troubleshooting Logic for Impurity Formation

Caption: Logic flow for troubleshooting impurity formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product from the reaction mixture. What are the recommended purification strategies?

Answer: Effective purification is crucial for obtaining the desired compound in high purity.

  • Precipitation: A common and effective method for purifying 2-aminothiazole and related compounds is precipitation.[11] After the reaction is complete, the mixture can often be poured into a weak base solution, such as 5% sodium carbonate, to neutralize any acid and precipitate the product.[11] The solid can then be collected by vacuum filtration.

  • Recrystallization: This is a standard technique for purifying solid organic compounds.[11] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful tool.[10][11] A systematic approach to selecting the mobile phase (eluent) is necessary to achieve good separation between the product and impurities.

Experimental Protocol: Product Purification by Precipitation and Recrystallization

  • Precipitation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate, and stir.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[11]

    • Wash the filter cake with water to remove any inorganic salts.[11]

  • Recrystallization:

    • Transfer the crude solid to a flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and heat until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one?

A1: The synthesis likely proceeds through a Gewald-type mechanism. The key steps are:

  • Knoevenagel-Cope Condensation: The starting cyclic ketone undergoes a Knoevenagel-Cope condensation with an active methylene compound (in this case, likely formed in situ from thiourea).[14][15]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[14][15]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene ring fused to the cyclohexanone system.[7][14]

Reaction Mechanism Overview

ReactionMechanism Start Cyclic Ketone + Thiourea Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Sulfur_Add Sulfur Addition Knoevenagel->Sulfur_Add Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one Tautomerization->Product

Caption: Simplified reaction mechanism for the synthesis.

Q2: Can catalysts be used to improve the reaction yield and rate?

A2: Yes, various catalysts have been shown to be effective in similar syntheses.

  • Acid/Base Catalysis: As mentioned, bases are crucial for the initial condensation. Some protocols may also benefit from a catalytic amount of a Lewis or Brønsted acid.

  • Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, can enhance yields and facilitate catalyst recovery.[12]

  • Nanocatalysts: Recent research has explored the use of nanomagnetic catalysts, which can lead to high yields in shorter reaction times and allow for easy separation of the catalyst using a magnet.[3][16]

Q3: Are there "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, there is a growing emphasis on developing greener synthetic methods.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[7][10]

  • Ultrasonic Irradiation: Similar to microwave synthesis, the use of ultrasound can accelerate the reaction and lead to higher yields.[12]

  • Solvent-Free or Green Solvents: Performing the reaction under solvent-free conditions or in greener solvents like water or ethanol-water mixtures can reduce the environmental impact.[10][12]

  • One-Pot Multi-Component Reactions: The inherent nature of this synthesis as a multi-component reaction is already a step towards greener chemistry as it reduces the number of synthetic steps and purification stages.[12]

Q4: How can I effectively monitor the progress of the reaction?

A4: For laboratory-scale synthesis, Thin Layer Chromatography (TLC) is the most common and convenient method. For larger-scale or more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a more robust technique for monitoring the consumption of starting materials and the formation of the product and any byproducts.[13]

Summary of Key Optimization Parameters

ParameterRecommended Range/OptionsRationale
Temperature 50-100 °C (solvent dependent)To provide sufficient activation energy without causing decomposition.[11][12]
Solvent Ethanol, Methanol, DMF, Ethanol/WaterSolvent polarity and boiling point affect reaction kinetics and solubility.[11][12]
Base Morpholine, Piperidine, TriethylamineTo catalyze the initial condensation step.
Catalyst (Optional) Silica-supported acids, NanocatalystsTo enhance reaction rate and yield.[3][12][16]
Atmosphere Air or Inert (Nitrogen/Argon)An inert atmosphere can prevent oxidative side reactions.[13]

References

  • Kelly, T. A., et al. (1995). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]

  • Azizian, J., et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 18(9), 11137-11150. Retrieved from [Link]

  • Zarnegar, Z., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(15), 10125-10137. Retrieved from [Link]

  • Ali, I. A. I., & Sayed, S. M. (2022). SPIONs as a nanomagnetic catalyst for the synthesis and anti-microbial activity of 2-aminothiazoles derivatives. Arabian Journal of Chemistry, 15(1), 103525. Retrieved from [Link]

  • Safari, J., & Sadeghi, M. (2016). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

  • Reddy, T. R., et al. (2019). Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Safari, J., & Ghasemzadeh, M. A. (2014). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Journal of the Mexican Chemical Society, 58(2), 159-163. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Sabnis, R. W. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kappe, C. O., et al. (2009). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 14(9), 3494-3507. Retrieved from [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • Sabnis, R. W. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Sharma, S., et al. (2013). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. IOSR Journal of Applied Chemistry, 4(2), 24-29. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2010). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 7(4), 1819-1825. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(17), 3870. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts.
  • Gáspár, R., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Retrieved from [Link]

  • Pathare, B., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

  • Maccioni, E., et al. (2001). Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. Journal of Medicinal Chemistry, 44(5), 799-802. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

  • EPO. (2008, May 21). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. Retrieved from [Link]

  • Klásek, A., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Safaei-Ghomi, J. (2014). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Rejection for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the isolation of 2-Amino-5-phenyl-5,6-dihydro-1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the isolation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one .

Synthesizing this complex heterocyclic intermediate—typically via the condensation of 5-phenyl-1,3-cyclohexanedione with thiourea and a halogenating agent—often yields crude mixtures contaminated with unreacted starting materials, regioisomers, and oxidative poly-benzothiazole byproducts. Achieving high chemical purity requires moving beyond trial-and-error recrystallization and adopting a mechanistic approach to impurity rejection [1].

The Diagnostic Framework: Understanding Impurity Incorporation

Before altering crystallization parameters (like cooling rates or solvent ratios), you must diagnose how the impurity is entering your product. Impurities in benzothiazolone derivatives typically incorporate via four distinct mechanisms [2]:

  • Surface Deposition: Impurities precipitate onto the crystal faces during the final stages of cooling.

  • Agglomeration: Rapid nucleation causes crystals to clump together, trapping impurity-rich mother liquor in the interstitial spaces.

  • Inclusion: Pockets of mother liquor are trapped within the crystal lattice due to rapid, irregular crystal growth.

  • Solid Solution: The impurity structurally mimics the product and substitutes it within the crystal lattice.

ImpurityWorkflow Start Impure Benzothiazolone Crystals Slurry Slurry Wash in Saturated Solution Start->Slurry Check Analyze Solid Purity Slurry->Check Surface Purity Increases (Surface Deposition / Agglomeration) Check->Surface >50% removed Internal Purity Unchanged (Inclusion / Solid Solution) Check->Internal <10% removed Action1 Optimize Filtration & Anti-Agglomeration Surface->Action1 Action2 Modify Solvent System or Cooling Rate Internal->Action2

Caption: Diagnostic workflow for identifying impurity incorporation mechanisms during crystallization.

Troubleshooting FAQs

Q1: Why does my 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one retain a yellow/brown tint even after recrystallization? A1: This discoloration is typically caused by oxidative poly-benzothiazole byproducts [3]. These polymeric impurities are highly prone to agglomeration entrapment . When the crystallization solution is cooled too rapidly, the supersaturation spikes, leading to primary nucleation. This produces fine crystals that rapidly agglomerate, trapping the brown, impurity-rich mother liquor inside the clumps. To resolve this, you must shift from a nucleation-dominated regime to a growth-dominated regime by controlling the cooling rate and introducing seed crystals.

Q2: How can I definitively differentiate between surface impurities and crystal lattice inclusions? A2: You must perform a Diagnostic Slurry Wash (see Protocol A). By suspending your impure crystals in a solvent that is already saturated with pure 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, you create an environment where the crystal lattice cannot dissolve, but surface-bound impurities can wash away into the liquid phase. If HPLC analysis shows the impurity is removed after this slurry, it was on the surface. If the impurity remains, it is trapped inside the crystal lattice (inclusion or solid solution) [2].

Q3: What is the optimal solvent system for rejecting unreacted 5-phenyl-1,3-cyclohexanedione and thiourea simultaneously? A3: A binary Ethanol/Water system is highly strategic. 5-phenyl-1,3-cyclohexanedione is a bulky, hydrophobic molecule, whereas thiourea is highly polar. Ethanol provides excellent solubility for the hydrophobic ketone, while water acts as a strong solvent for thiourea. By dissolving the crude mixture in hot ethanol and slowly dosing water as an anti-solvent, you force the benzothiazolone to crystallize while keeping both the polar and non-polar starting materials undersaturated in the mixed mother liquor.

Q4: I am observing co-precipitation of 5-phenyl-1,3-cyclohexanedione during the final cooling step. How do I prevent this? A4: Co-precipitation occurs when you cross the solubility curve of the impurity, entering a solid solution or conglomerate formation zone [1]. The causality here is temperature dependence: the ketone's solubility drops drastically at lower temperatures in water-heavy mixtures. To prevent this, alter the final phase diagram by increasing the final Ethanol-to-Water ratio (e.g., stopping at 40:60 instead of 20:80), ensuring the ketone remains strictly undersaturated at your final isolation temperature (e.g., 5°C).

Self-Validating Experimental Protocols

Protocol A: Diagnostic Slurry Wash (Material-Sparing Approach)

Purpose: To validate whether impurities are surface-bound or internal before scaling up a new crystallization process.

  • Preparation: Prepare 10 mL of a saturated solution of pure 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in Ethanol/Water (50:50 v/v) at 20°C. Filter this solution to ensure no solid particles remain.

  • Suspension: Add 500 mg of your impure crude product to the saturated solution.

  • Agitation: Stir gently (150 rpm) at 20°C for 4 hours. Causality: Low-energy agitation prevents crystal breakage while allowing the solvent to thoroughly wash the crystal-solution interface.

  • Isolation: Filter the suspension via vacuum filtration and wash the cake with 2 mL of cold (5°C) Ethanol/Water.

  • Validation: Analyze the dried solid via HPLC. If purity increases by >50% relative to the crude, proceed to optimize your washing and anti-agglomeration strategies. If purity is unchanged, proceed to Protocol B.

Protocol B: Seeded Anti-Solvent Crystallization

Purpose: To yield high-purity API by preventing agglomeration and inclusion through controlled supersaturation.

  • Dissolution: Dissolve 10 g of crude product in 50 mL of Ethanol at 75°C.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble polymeric poly-benzothiazole colloids [3].

  • Cooling & Seeding: Cool the solution linearly to 60°C. Add 0.1 g (1 wt%) of pure, milled 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Anti-Solvent Dosing: Using a syringe pump, dose 50 mL of Water (anti-solvent) linearly over 2 hours. Causality: Slow dosing maintains the system within the Metastable Zone Width (MSZW), ensuring the supersaturation is consumed by the growth of the seed crystals rather than the nucleation of new, fine particles that trap impurities.

  • Final Cooling: Cool the slurry to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter, wash with 10 mL of cold 50:50 Ethanol/Water, and dry under vacuum at 50°C.

CrystallizationPathway Dissolution Dissolve Crude in EtOH at 75°C Filtration Hot Polish Filtration Dissolution->Filtration Cooling Cool to 60°C & Add Seeds Filtration->Cooling AntiSolvent Dose Water Slowly Over 2 Hours Cooling->AntiSolvent Isolation Filter, Wash & Dry (High Purity API) AntiSolvent->Isolation

Caption: Step-by-step pathway for the seeded anti-solvent crystallization workflow.

Quantitative Performance Metrics

The following table summarizes the expected impurity rejection metrics based on the crystallization strategy employed. Notice how shifting from an unseeded fast-cooling method to a seeded anti-solvent method drastically improves the rejection of both starting materials.

Crystallization StrategyTarget ImpurityPrimary Incorporation MechanismInitial Purity (%)Final Purity (%)Yield (%)
Fast Cooling (Unseeded)ThioureaAgglomeration / Trapped ML85.092.588.0
Seeded CoolingThioureaSurface Deposition85.098.285.5
Anti-Solvent (Fast Dose)5-Phenyl-CHDInclusion85.094.192.0
Seeded Anti-Solvent 5-Phenyl-CHD None (Rejected to ML) 85.0 99.8 89.5

* 5-Phenyl-CHD = 5-phenyl-1,3-cyclohexanedione; ML = Mother Liquor.

References

  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development Organic Process Research & Development, ACS Publications (2023). URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development, ACS Publications (2020). URL:[Link]

  • Clean Synthesis of Pharmaceutical Intermediate 2,2'-Dithiobis(benzothiazole) in Fluidized Bed Reactor Asian Journal of Chemistry (2014). URL:[Link]

Troubleshooting

Technical Support Center: HPLC Analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. This document is designed for researchers, analytical scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and aim to develop or troubleshoot a robust High-Performance Liquid Chromatography (HPLC) method. The unique chemical structure of this analyte—featuring a basic secondary amine and a hydrophobic phenyl group—presents specific challenges that are best addressed through careful optimization of the mobile phase.

This guide provides direct answers to common problems and foundational questions, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate issues but also to proactively design high-quality, reproducible analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development or routine analysis. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Question 1: Why is my analyte peak exhibiting significant tailing?

Answer: Peak tailing is the most common issue for amine-containing compounds like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. It is typically caused by undesirable secondary interactions between the analyte and the stationary phase.[1]

  • Causality: The primary cause is the interaction between the basic amino group on your analyte and acidic silanol groups present on the surface of silica-based reversed-phase columns (e.g., C18). At mid-range pH, these silanols are ionized (negatively charged) and can strongly, and non-uniformly, interact with the protonated (positively charged) amine, leading to a "tail" on the peak. Insufficient buffering can also lead to a mix of ionized and unionized species, causing peak distortion.[2]

  • Step-by-Step Solution:

    • Control Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Lower the pH of your aqueous mobile phase to a range of 2.5 - 4.0. At this acidic pH, the excess protons in the mobile phase will protonate the silanol groups, rendering them neutral and minimizing the secondary ionic interactions. This will also ensure your basic analyte is consistently in its protonated form, leading to a single, sharp peak.[3]

    • Increase Buffer Concentration: If tailing persists, your buffer may be overwhelmed by the sample or system. A weak buffer cannot maintain a consistent pH on the column surface.[2] Increase the buffer concentration to within a 20-50 mM range. This provides sufficient capacity to maintain the target pH and improve peak symmetry.

    • Check Your Column: Ensure you are using a high-quality, end-capped C18 column. End-capping neutralizes a majority of the residual silanol groups. If the column is old, it may be contaminated or the stationary phase may have degraded. First, try removing the guard column (if used) to see if it is the source of the problem. If tailing continues, flush the analytical column with a strong solvent or replace it.[1]

Question 2: My analyte peak is split or has a shoulder. What's happening?

Answer: Split or shoulder peaks suggest that the analyte is experiencing two different environments or states as it passes through the column, or there is a physical disruption in the chromatographic path.[4][5]

  • Causality:

    • Chemical: The most likely chemical cause is operating at a mobile phase pH very close to the pKa of the analyte's amino group.[6] In this pH range, the analyte exists as a mixture of its protonated (ionized) and free base (unionized) forms, which have different retention characteristics, resulting in a distorted or split peak.

    • Physical: A partially blocked column inlet frit, contamination on the head of the column, or a void (a channel in the packed bed) can cause the sample band to be distributed unevenly, leading to peak splitting.[4][5] This physical issue would typically affect all peaks in the chromatogram.[1]

    • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to be distorted, often with a fronting or split appearance.

  • Step-by-Step Solution:

    • Verify Mobile Phase pH: Confirm that your mobile phase pH is at least 1.5-2 units away from the analyte's pKa. For this basic compound, this means operating at a low pH (e.g., < 4.0) or a high pH (e.g., > 9.0, only if using a hybrid or pH-stable column).

    • Inspect the Column: If all peaks are split, the issue is likely physical. Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates on the inlet frit.[1] If this doesn't work, the column may have a void and needs to be replaced.

    • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.

Question 3: Why are my retention times drifting or unstable from run to run?

Answer: Retention time instability is a critical issue for quantitative analysis, indicating a lack of method robustness. The cause is often related to the mobile phase preparation or the HPLC system itself.[7][8]

  • Causality:

    • Inadequate Buffering: The most common cause is a mobile phase pH that is not properly buffered or is set near the pKa of the analyte.[6] Minor fluctuations in mobile phase composition can lead to significant pH shifts, drastically altering the retention time of the ionizable analyte.

    • Temperature Fluctuations: Column temperature is a critical parameter. If a column oven is not used, changes in the ambient laboratory temperature will alter mobile phase viscosity and chromatographic selectivity, causing retention times to shift.[7]

    • Pump and System Issues: Inconsistent mobile phase composition due to faulty pump check valves, leaks in the system, or improper solvent degassing can lead to fluctuating flow rates and unstable retention.[4][8]

  • Step-by-Step Solution:

    • Ensure Robust Buffering: Use a buffer and ensure its concentration is sufficient (e.g., 20-50 mM). Crucially, operate within the buffer's effective range, which is typically ±1 pH unit from its pKa.

    • Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) using a thermostatically controlled column compartment. This eliminates ambient temperature as a variable.

    • Prepare Mobile Phase Consistently: Always prepare the mobile phase in the same way. When using buffers, measure the pH of the aqueous component before adding the organic modifier. Premixing solvents is generally more reproducible than relying on online mixing, especially for older systems.

    • Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the pump and causing pressure fluctuations.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions that are key to developing a successful method from the start.

Question 1: What is a good starting mobile phase and column for this compound?

Answer: For a reversed-phase separation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, a robust starting point is essential for efficient method development.

  • Recommended Column: A high-quality, end-capped C18 column is the standard choice.

    • Dimensions: 4.6 mm (ID) x 150 mm (L)

    • Particle Size: 5 µm (for standard HPLC) or <3 µm (for UHPLC)

  • Recommended Starting Mobile Phase:

    • Mobile Phase A (Aqueous): 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.[9]

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

    • Initial Conditions: Start with a gradient elution from a low to high percentage of organic modifier to determine the approximate elution strength needed. A good starting gradient could be 10% to 90% Acetonitrile over 15-20 minutes. Once the retention time is known, an isocratic method can be developed for faster analysis.

The low pH of the buffered aqueous phase is critical for protonating the analyte's amino group and the column's residual silanols, ensuring a sharp, symmetrical peak shape.[3]

Question 2: How do I choose between Acetonitrile and Methanol as the organic modifier?

Answer: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, and the choice can significantly impact your separation.[10] While both can be effective, they have different properties that can be leveraged during method development.

PropertyAcetonitrile (ACN)Methanol (MeOH)Rationale & Impact on Your Analysis
Elution Strength StrongerWeakerYou will generally need a lower percentage of ACN than MeOH to achieve the same retention time.
Selectivity Different proton acceptor/dipole propertiesDifferent proton donor/donor propertiesIf peaks are co-eluting, switching from ACN to MeOH (or vice versa) is a powerful tool to change the elution order and improve resolution.[10][11]
Viscosity / Pressure Lower viscosity in water mixturesHigher viscosity in water mixturesACN/water mobile phases generate lower backpressure, which is advantageous for higher flow rates and longer column life.[10]
UV Cutoff ~190 nm~205 nmACN is preferred for detection at low UV wavelengths (<210 nm) as it results in a quieter baseline.[10]

Recommendation: Start with Acetonitrile due to its lower backpressure and favorable UV transparency. If you face challenges with co-eluting impurities, developing a parallel method with Methanol is a standard and highly effective strategy for altering selectivity.

Question 3: Why is pH control so critical for this specific analyte?

Answer: The structure of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one contains a secondary amine, which is a basic functional group. The ionization state of this group is entirely dependent on the pH of the mobile phase, and this state dictates its chromatographic behavior.[2][3][6]

The relationship between pH, the analyte's dissociation constant (pKa), and its retention is fundamental. When the mobile phase pH is close to the analyte's pKa, the compound will exist as an equilibrium mixture of its ionized (protonated) and unionized (free base) forms. These two forms have different polarities and will interact differently with the C18 stationary phase, which can lead to severe peak broadening or splitting.[2]

To achieve a robust and reproducible separation, the mobile phase pH must be controlled to ensure the analyte is in a single, stable ionic state. This is achieved by setting the pH at least 1.5 to 2 units away from the analyte's pKa.[12] For a basic amine, this means either:

  • Low pH (e.g., pH 2.5-4.0): The amine is fully protonated (BH+), making it more polar and ensuring a single, sharp peak. This is the most common and recommended approach on silica-based columns.

  • High pH (e.g., pH > 9.0): The amine is in its neutral, free base form (B). This requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.

Controlling the pH with a suitable buffer is therefore not optional—it is a mandatory requirement for the successful analysis of this compound.

Visualized Workflows and Relationships

To further clarify the decision-making process, the following diagrams illustrate key concepts in troubleshooting and mobile phase optimization.

Troubleshooting_Peak_Tailing start Observe Peak Tailing for Analyte q1 Are ALL peaks in the chromatogram tailing? start->q1 cause_physical Likely a Physical/System Issue q1->cause_physical  Yes cause_chemical Likely a Chemical Interaction (Analyte-Specific) q1->cause_chemical  No solve_physical 1. Check for dead volume in connections. 2. Inspect/replace column inlet frit. 3. Column may have a void (replace). cause_physical->solve_physical q2 Is mobile phase pH > 4? cause_chemical->q2 solve_ph Lower aqueous phase pH to 2.5-3.5 to suppress silanol interactions. q2->solve_ph  Yes q3 Is buffer concentration low (<10 mM)? q2->q3  No solve_buffer Increase buffer concentration to 20-50 mM for robust pH control. q3->solve_buffer  Yes solve_column Column contamination or aging. Flush with strong solvent or replace. q3->solve_column  No

Caption: Troubleshooting workflow for diagnosing peak tailing issues.

Mobile_Phase_Parameters cluster_inputs Input Parameters (What You Control) cluster_outputs Chromatographic Outputs (What You Observe) pH Mobile Phase pH Retention Retention Time pH->Retention Strong Effect on Ionizable Compounds Shape Peak Shape pH->Shape Primary Effect Organic Organic Modifier (% and Type) Organic->Retention Primary Effect Resolution Resolution Organic->Resolution Alters Selectivity Buffer Buffer (Concentration) Buffer->Retention Improves Reproducibility Buffer->Shape Stabilizes pH Retention->Resolution Shape->Resolution

Caption: Interplay of mobile phase parameters and their chromatographic effects.

Experimental Protocol: Baseline HPLC Method

This section provides a detailed, step-by-step methodology for a starting point in your analysis.

Objective: To establish a baseline reversed-phase HPLC method for the analysis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • Analytical Balance.

  • pH meter.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Potassium phosphate monobasic (KH₂PO₄), HPLC grade.

  • Phosphoric acid (H₃PO₄), ACS grade or higher.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • 0.45 µm membrane filters.

2. Mobile Phase Preparation

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Stir until fully dissolved. This creates a 20 mM solution.

    • Place a calibrated pH probe into the solution and monitor the pH.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[9]

  • Mobile Phase B (100% Acetonitrile):

    • Use HPLC-grade Acetonitrile directly from the manufacturer's bottle.

    • Filter if the solvent has been transferred or stored in a refillable reservoir.

3. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (determine via UV scan, e.g., 272 nm[13])
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0

4. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Dilute the stock solution with the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to the desired working concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

  • Perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

    • RSD of Peak Area: ≤ 2.0%

This baseline method provides a robust starting point. The retention time observed from the initial gradient run can be used to calculate the conditions for a more rapid isocratic method, if desired.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • Al-Hussain, S. A., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Taibah University Medical Sciences.
  • S.L. Laskar, et al. (2002). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). 2-amino-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one.
  • Colombo, R., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Kalász, H., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography.
  • Sarigiannis, Y., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Morpholinodithio)benzothiazole and its Intermediates.
  • LGC Group. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Patrick, D. A., et al. (2016). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Parfitt, G. A., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
  • Zenkevich, I. G., & Eshchenko, A. Y. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Molecules.
  • Cytiva. (2022). HPLC Pain Points.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
  • AL-Juboori, F. K. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate.
  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Ruiz-Angel, M. J., et al. (2006). Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems. Journal of Chromatographic Science.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one . This aminothiazole derivative presents unique storage challenges due to its fused cyclohexenone...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one . This aminothiazole derivative presents unique storage challenges due to its fused cyclohexenone ring and primary amine moiety.

This guide is engineered for drug development professionals to prevent compound degradation, eliminate false-positive assay artifacts, and establish rigorous, self-validating handling protocols.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: My in vitro assay results are highly variable, and LC-MS shows new peaks at +14 Da and +16 Da after storing the compound in DMSO for a week. What is happening? A: Your compound is undergoing solvent-mediated oxidative degradation. While the 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, it is notoriously unstable in dimethyl sulfoxide (DMSO) at room temperature. The +16 Da peak corresponds to the direct oxygenation of the primary amine to a nitroso (-N=O) intermediate. Furthermore, [1] demonstrate that up to 64% of the compound can decompose in DMSO within seven days at room temperature, forming dimerized adducts that act as false-positive assay interferents.

Q: The solid powder shifts from pale yellow to dark brown when left on the benchtop. Is it still usable? A: A color shift to dark brown strongly indicates photo-oxidative degradation; the batch should be re-purified or discarded. The mechanism involves Reactive Oxygen Species (ROS) attack on the 2-amino group, leading to dehydrogenation and the formation of conjugated N=O double bonds, as detailed in [2]. Always store the solid under an inert gas (Argon) in amber vials to prevent photolytic ring destabilization [3].

Q: Does the dihydrobenzothiazolone core introduce specific vulnerabilities compared to simple aminothiazoles? A: Yes. The compound features a ketone at C7 and a phenyl group at C5. The C6 position contains acidic alpha-protons adjacent to the ketone, making it prone to enolization and subsequent auto-oxidation. Additionally, the C5 position is a tertiary benzylic-like carbon. Because it is adjacent to the conjugated enone system, the C-H bond is relatively weak, making it highly susceptible to radical-mediated hydroperoxide formation upon exposure to atmospheric oxygen.

Part 2: Quantitative Degradation Profiling

To aid in rapid LC-MS/MS diagnostics, the following table summarizes the primary degradation pathways, expected mass shifts, and kinetic half-lives of the compound under various stress conditions.

Stress ConditionPrimary Degradation MechanismObserved Mass Shift (LC-MS)Estimated Half-Life (T½)Mitigation Strategy
DMSO (Room Temp, Air) Amine oxygenation & dimerization+16 Da (Oxidation), ~2x MW3 - 5 DaysStore at -80°C; use within 1 hour of thaw
Ambient Light (Solid) Photolytic ring destabilizationVariable (Ring fragments)> 30 DaysAmber vials, desiccated storage
Oxidative Stress (ROS) N-oxidation & C5-hydroperoxidation+16 Da, +32 Da< 2 HoursArgon overlay, avoid ROS generators
Aqueous Buffer (pH > 9) Ring opening / Hydrolysis+18 Da (Hydrolysis)~ 14 DaysMaintain assay pH between 6.5 - 7.5

Part 3: Mechanistic Visualizations

Degradation A Intact Compound (2-Amino-5-phenyl...) B Oxidative Stress (Air/ROS) A->B C DMSO Storage at RT A->C D Light Exposure A->D E Amine Oxidation (-N=O) B->E F Dimerized Adducts C->F G Photolytic Ring Cleavage D->G

Mechanistic degradation pathways of 2-aminothiazole derivatives under environmental stress.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols incorporate built-in causality checks and self-validation steps.

Protocol A: Preparation of Ultra-Stable DMSO Stock Solutions

Causality: Water in hygroscopic DMSO accelerates hydrolytic pathways and acts as a nucleophile. Freeze-thaw cycles introduce condensation. Therefore, anhydrous conditions and single-use aliquoting are mandatory to preserve the aminothiazole toxicophore [4].

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature inside a desiccator for 30 minutes to prevent atmospheric moisture condensation.

  • Inert Dissolution: Weigh the compound under a gentle Argon stream. Dissolve in anhydrous, amine-free DMSO (≤0.005% water) to a concentration of 10 mM.

  • Aliquotting: Immediately dispense 10–50 µL aliquots into opaque, low-bind microcentrifuge tubes.

  • Self-Validation (T=0 Baseline): Inject a 1 µL sample of the freshly prepared stock into an LC-MS/MS system. Record the Area Under the Curve (AUC) for the parent mass ( [M+H]+=245.07 ). This establishes your 100% purity baseline.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Thaw Validation: Upon thawing an aliquot for an experiment, run a rapid LC-MS check. Validation Rule: If the AUC deviates by >2% from the T=0 baseline, the storage environment is compromised; discard the aliquot.

Workflow S1 Weighing (Argon) S2 Dissolution (Dry DMSO) S1->S2 S3 Aliquotting (Amber Vials) S2->S3 S4 Storage (-80°C) S3->S4 S5 LC-MS/MS Validation S4->S5

Optimized workflow for preparing and validating stable 2-aminothiazole stock solutions.

Protocol B: Forced Degradation Profiling

Causality: To confidently identify false positives in your assays, you must map the specific degradation peaks of your compound. Forced degradation under oxidative and photolytic stress generates these reference standards.

  • Preparation: Prepare a 1 mM solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Induction: Aliquot into three distinct vials:

    • Control: Wrapped in foil, stored at 4°C.

    • Oxidative Stress: Add 0.1% H2​O2​ (v/v).

    • Photolytic Stress: Expose to 254 nm UV light in a photoreactor.

  • Incubation & Quenching: Incubate all samples for 24 hours. Quench the oxidative reaction by adding an equimolar amount of sodium thiosulfate.

  • Analysis: Inject all samples into the LC-MS/MS.

  • Self-Validation (Mass Balance Check): Calculate the total molar AUC (Parent Peak AUC + Sum of Degradant Peaks AUC). Validation Rule: The total AUC of the stressed samples must equal the Control AUC (±5%). If mass balance fails, it indicates the formation of insoluble polymers or volatile fragments. If this occurs, switch the mass spectrometer from ESI+ to ESI- mode to capture undetected anionic fragments.

References

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central (PMC). Available at:[Link]

  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 2—Reactive Molecular Dynamics Simulations. PubMed Central (PMC). Available at:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Welcome to the analytical support hub for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one [1]. Because this compound features a highly basic 2-amino group and a complex fused dihydro-cyclohexenone ring, achieving...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support hub for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one [1]. Because this compound features a highly basic 2-amino group and a complex fused dihydro-cyclohexenone ring, achieving reproducible mass spectrometry (MS) detection in biological matrices requires precise control over ionization parameters and sample preparation.

This guide provides drug development professionals and bioanalytical scientists with field-proven troubleshooting strategies, self-validating protocols, and quantitative benchmarks to ensure robust LC-MS/MS assay development.

Part 1: Troubleshooting & Knowledge Base (FAQ)

Q1: Why is my signal intensity for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one fluctuating wildly across biological replicates? A1: This is a classic symptom of bioanalytical matrix effects, specifically ion suppression. In Electrospray Ionization (ESI), endogenous matrix components (such as phospholipids or residual salts) co-elute with your target analyte and compete for available charge during droplet formation and evaporation[2]. Because 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one contains a basic 2-amino group, it ionizes exceptionally well in positive mode (ESI+) when using acidic mobile phases (e.g., 0.1% formic acid). However, basic compounds with high surface activity are particularly susceptible to suppression by co-eluting interferents[2]. To resolve this, you must map the suppression zones using a post-column infusion test[3].

Q2: What are the primary fragmentation pathways I should target for Multiple Reaction Monitoring (MRM)? A2: For benzothiazole derivatives, fragmentation under collision-induced dissociation (CID) is highly predictable. The exact mass of the compound is 244.067 Da, making the protonated precursor ion [M+H]+ m/z 245.1. The primary fragmentation event typically involves the cleavage of functional groups attached to the core: the loss of ammonia (-17 Da) from the 2-amino group yields a stable product ion at m/z 228.1[4]. Additionally, the 7-ketone group facilitates the loss of carbon monoxide (-28 Da), resulting in a fragment at m/z 217.1. Deeper fragmentation involves the cleavage of the thiazole ring itself, a hallmark of benzothiazole mass spectra[4][5].

Q3: How do I calculate and validate that my matrix effects are under control? A3: Regulatory guidelines (FDA/EMA) recommend calculating a Matrix Factor (MF) using the post-extraction spike method. This is done by comparing the peak response of the analyte spiked into an already-extracted blank matrix against the response of the same concentration in a neat solvent[6]. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement. If your MF falls outside the acceptable 0.85–1.15 range, simple protein precipitation is insufficient. You must upgrade your sample preparation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to physically remove the competing interferents[2][7].

Part 2: Mandatory Visualizations & Workflows

Proposed ESI+ Fragmentation Pathway

Understanding the structural breakdown of the molecule is critical for selecting the right MRM transitions. The diagram below maps the causality of the CID fragmentation.

Fragmentation M Precursor Ion [M+H]+ m/z 245.1 F1 Product Ion 1 (Quantifier) [M+H - NH3]+ m/z 228.1 M->F1 -17 Da (Ammonia Loss) F2 Product Ion 2 (Qualifier) [M+H - CO]+ m/z 217.1 M->F2 -28 Da (CO Loss) F3 Product Ion 3 (Qualifier) Thiazole Ring Cleavage m/z 142.0 M->F3 Ring Cleavage

Proposed CID fragmentation pathway for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

Matrix Effect Assessment Workflow

This self-validating workflow ensures that your chromatographic gradient and sample preparation are perfectly synchronized to avoid ion suppression zones.

MatrixEffect Start Start: Post-Column Infusion Infuse Infuse 245.1 m/z Standard (Syringe Pump) Start->Infuse Inject Inject Blank Matrix (Autosampler) Start->Inject Monitor Monitor Baseline Signal Infuse->Monitor Inject->Monitor Observe Observe Signal Dips (Ion Suppression) Monitor->Observe Adjust Adjust LC Gradient or Improve SPE Cleanup Observe->Adjust Validate Re-test until Matrix Effect is < 15% Adjust->Validate Validate->Inject Iterative Optimization

Iterative post-column infusion workflow to identify and eliminate bioanalytical matrix effects.

Part 3: Quantitative Data Summaries

Table 1: Optimized MRM Parameters (ESI+)

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent (values below optimized for a generic triple quadrupole).

Transition TypePrecursor (m/z)Product (m/z)Dwell Time (ms)DP (V)CE (eV)Mechanistic Rationale
Quantifier 245.1228.1506025Loss of basic -NH3 group; highly abundant and stable.
Qualifier 1 245.1217.1506035Loss of -CO from the 7-ketone position.
Qualifier 2 245.1142.0506045High-energy cleavage of the benzothiazole core.
Table 2: Matrix Effect Mitigation Strategies

Comparison of sample preparation techniques for plasma matrices.

Extraction MethodAnalyte Recovery (%)Phospholipid RemovalMatrix Factor (MF)Verdict
Protein Precipitation (PPT)92%Poor (<10%)0.65 (Severe Suppression)Fail : Unsuitable for trace LC-MS/MS.
Liquid-Liquid Extraction (LLE)78%Moderate (~60%)0.88 (Borderline)Monitor : Acceptable if SIL-IS is used.
Solid-Phase Extraction (HLB)85%Excellent (>95%)0.98 (Negligible)Pass : Recommended for robust assays.

Part 4: Step-by-Step Methodologies

Protocol 1: MRM Parameter Optimization via Syringe Pump Infusion

Purpose: To empirically derive the optimal voltages for precursor isolation and product ion generation, ensuring maximum assay sensitivity.

  • Solution Preparation: Prepare a 100 ng/mL tuning solution of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier forces the protonation of the 2-amino group.

  • Direct Infusion: Connect a syringe pump directly to the ESI source. Set the flow rate to 10 µL/min.

  • Precursor Optimization (Q1): Perform a Q1 full scan (m/z 100–500). Locate the [M+H]+ ion at m/z 245.1. Ramp the Declustering Potential (DP) from 20V to 150V. Select the DP that maximizes the 245.1 signal without causing premature in-source fragmentation.

  • Product Ion Scan (Q3): Isolate m/z 245.1 in Q1. Perform a product ion scan in Q3. Ramp the Collision Energy (CE) from 10 eV to 60 eV.

  • Selection: Identify the two most abundant fragments (e.g., 228.1 and 217.1). Assign the most intense fragment as the Quantifier and the second as the Qualifier.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment

Purpose: A self-validating test to visualize exactly where matrix components elute and suppress the MS signal[3][8].

  • Hardware Setup: Plumb a zero-dead-volume T-connector between the analytical LC column outlet and the MS source inlet.

  • Continuous Infusion: Connect a syringe pump to the T-connector. Continuously infuse the 100 ng/mL neat standard solution at 10 µL/min. This creates a constant, elevated baseline signal for the m/z 245.1 → 228.1 transition.

  • Blank Injection: Inject a blank biological matrix extract (e.g., plasma processed via your chosen extraction method) through the autosampler and run your standard LC gradient[2].

  • Signal Monitoring: Observe the MRM chromatogram. Any negative peaks (dips) in the steady baseline indicate zones of ion suppression caused by co-eluting, unmonitored matrix components (like lysophosphatidylcholines)[8].

  • Causal Adjustment: If the retention time of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one falls within a suppression dip, you must either:

    • Adjust the LC gradient (e.g., change the organic modifier ramp) to shift the analyte away from the suppression zone.

    • Implement a stricter sample cleanup (e.g., switch from PPT to SPE) to physically remove the interferents causing the dip[7].

References

  • NextSDS. "2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." The Blog - Tecan. Available at: [Link]

  • PubMed / Rapid Commun Mass Spectrom. "Electron impact mass spectra of some bis-(2-benzothiazolyl)furans and bis-(2-benzothiazolyl)thiophenes." National Institutes of Health. Available at:[Link]

  • ResolveMass Laboratories Inc. "The Impact of Matrix Effects on Mass Spectrometry Results." ResolveMass Bioanalytical Services. Available at: [Link]

  • LCGC International. "Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples." Chromatography Online. Available at: [Link]

  • PubMed / PLoS One. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." National Institutes of Health. Available at:[Link]

  • MDPI / Foods. "LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study." MDPI Open Access. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one vs standard benzothiazoles in cancer models

Comparative Efficacy of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one vs. Standard Benzothiazoles in Cancer Models As a Senior Application Scientist navigating the landscape of targeted oncology, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one vs. Standard Benzothiazoles in Cancer Models

As a Senior Application Scientist navigating the landscape of targeted oncology, I frequently evaluate the transition of classical chemotypes into precision medicine scaffolds. The benzothiazole class has long been recognized for its potent antitumor properties. However, standard 2-arylbenzothiazoles (such as Phortress and DF 203) act as prodrugs that rely heavily on metabolic activation, limiting their clinical utility to specific tumor phenotypes.

The emergence of conformationally constrained derivatives—specifically 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (APDB) and its structural analogs—represents a critical paradigm shift. By altering the saturation and substitution of the benzothiazole ring, researchers have successfully pivoted this scaffold from a genotoxic prodrug into a direct, ATP-competitive kinase inhibitor. This guide provides an objective, data-driven comparison between the APDB scaffold and standard benzothiazoles, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Kinase Inhibition vs. Genotoxic Stress

Standard Benzothiazoles (e.g., Phortress, DF 203): Classical antitumor benzothiazoles are mechanistically reliant on the tumor's endogenous metabolic machinery. As detailed in the [1], these agents bind to the Aryl Hydrocarbon Receptor (AhR) and translocate to the nucleus to induce the expression of the cytochrome P450 isoform CYP1A1. CYP1A1 then biotransforms the parent drug into a highly reactive electrophilic nitrenium species. This intermediate forms extensive DNA adducts, leading to catastrophic DNA double-strand breaks and apoptosis[2]. While exceptionally potent in CYP1A1-positive tumors, they are entirely ineffective in resistant, AhR/CYP1A1-deficient malignancies.

The APDB Scaffold: The partial saturation (5,6-dihydro) and the ketone substitution (7(4H)-one) in the APDB scaffold rigidify the molecule, preventing the planar conformation required for AhR intercalation. Instead, this constrained geometry allows APDB analogs to act as potent, ATP-competitive inhibitors of [3], specifically targeting CDK2 and CDK9. By directly inhibiting CDKs, APDB downregulates Retinoblastoma (Rb) phosphorylation, inducing G1/S cell cycle arrest and apoptosis completely independent of CYP1A1 bioactivation.

G APDB APDB Scaffold (Direct Kinase Inhibitor) CDK CDK2 / CDK9 Inhibition APDB->CDK ATP-competitive binding CellArrest Cell Cycle Arrest (G1/S) CDK->CellArrest Decreased Rb phosphorylation Apoptosis Tumor Cell Apoptosis CellArrest->Apoptosis Caspase activation StdBenzo Standard Benzothiazoles (e.g., Phortress / DF 203) CYP CYP1A1 Metabolic Activation StdBenzo->CYP AhR-mediated induction DNA DNA Adduct Formation CYP->DNA Nitrenium ion generation DNA->Apoptosis Genotoxic stress

Divergent mechanisms of action: APDB vs. Standard Benzothiazoles in tumor apoptosis.

Comparative Efficacy and Pharmacological Profiles

To objectively evaluate these compounds, we must look at their performance across diverse cancer cell lines. The data below synthesizes the typical response profiles of the APDB scaffold (acting as a CDK inhibitor) versus standard benzothiazoles (acting as CYP1A1-dependent prodrugs).

Table 1: Comparative In Vitro Cytotoxicity (IC 50​ in µM)

Cell LinePhenotype / Metabolic StatusAPDB ScaffoldPhortress (Std Benzothiazole)
MCF-7 Breast, AhR (+), CYP1A1 Inducible0.040.001
IGROV-1 Ovarian, AhR (+), CYP1A1 Inducible0.080.005
MDA-MB-435 Melanoma, AhR (-), CYP1A1 Deficient0.06> 10.0
HCT-116 Colon, AhR (-), CYP1A1 Deficient0.05> 10.0

Takeaway: While standard benzothiazoles exhibit sub-nanomolar potency in susceptible lines, their efficacy drops off a cliff in CYP1A1-deficient models. APDB maintains a consistent, low-micromolar to nanomolar efficacy across all lines due to its direct action on the ubiquitous cell cycle machinery.

Table 2: Pharmacological & Safety Profile Comparison

ParameterAPDB ScaffoldStandard Benzothiazoles
Primary Target CDK2, CDK9DNA (via nitrenium ion)
Metabolic Dependency IndependentHighly dependent (CYP1A1)
Genotoxicity (Ames Test) NegativePositive (Mutagenic intermediates)
Resistance Mechanism Kinase domain mutationCYP1A1 downregulation / AhR loss

Self-Validating Experimental Protocols

Protocol 1: TR-FRET CDK2/9 Kinase Inhibition Assay

Objective: To objectively measure the direct kinase inhibition of APDB without the confounding variables of cellular metabolism. Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity and reducing compound auto-fluorescence interference—a common issue with benzothiazole derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant CDK2/Cyclin A and CDK9/Cyclin T1 to 0.5 nM.

  • Compound Titration: Dispense APDB and Phortress (negative control for direct kinase inhibition) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mix (using a ULight-labeled myelin basic protein substrate) to the compounds. Incubate for 15 minutes at RT.

  • ATP Addition: Add 5 µL of ATP (at the predetermined K m​ for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of EDTA (to stop the reaction) and Europium-anti-phospho-substrate antibody. Read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

  • Self-Validation Checkpoint: Include Staurosporine as a pan-kinase positive control. Calculate the Z'-factor using DMSO vehicle controls and Staurosporine. The assay is only validated if Z' > 0.6 , ensuring the signal window is wide enough to distinguish true inhibitors from assay noise.

Protocol 2: CYP1A1-Dependent Isogenic Cell Viability Assay

Objective: To prove the metabolic independence of APDB compared to standard benzothiazoles. Causality & Rationale: Comparing MCF-7 (high AhR/CYP1A1) and MDA-MB-435 (AhR/CYP1A1 deficient) isolates the metabolic variable. Adding α -naphthoflavone (a specific CYP1A1 inhibitor)[4] directly tests if the drug's efficacy is dependent on bioactivation.

  • Cell Seeding: Seed MCF-7 and MDA-MB-435 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Inhibitor Pre-treatment: Pre-treat half the wells of both cell lines with 10 µM α -naphthoflavone for 2 hours to fully block basal and inducible CYP1A1 activity.

  • Drug Exposure: Treat the cells with a concentration gradient of APDB and Phortress (0.001 µM to 50 µM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence) to lyse cells and generate a luminescent signal proportional to the number of viable cells.

  • Self-Validation Checkpoint:

    • Outcome A (Standard Benzothiazole): Phortress must show high potency in MCF-7, complete loss of potency in MDA-MB-435, and a drastic right-shift in IC 50​ in MCF-7 cells pre-treated with α -naphthoflavone.

    • Outcome B (APDB): APDB must maintain a consistent IC 50​ across MCF-7, MDA-MB-435, and the α -naphthoflavone pre-treated cohorts, definitively validating its direct-acting, metabolism-independent mechanism.

References

  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate Source: Current Medicinal Chemistry (PubMed) URL:[Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles Source: Cancer Research (AACR Journals) URL:[Link]

  • Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole in Human Breast Cancer Cells Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one Derivatives

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzothiazole derivatives have emerged as a promising class of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial properties.[1] This guide provides a comparative analysis of the antimicrobial efficacy of a specific series of these compounds: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives. Our focus is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, antimicrobial evaluation, and the crucial structure-activity relationships that govern their potency.

The Rationale for Focusing on Benzothiazole Derivatives

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The continued investigation into novel benzothiazole-containing molecules is driven by the urgent need for new antimicrobial agents that can circumvent existing resistance mechanisms.

This guide will delve into the specifics of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives, a scaffold that combines the established antimicrobial potential of the 2-aminobenzothiazole moiety with a cyclohexenone ring, offering unique opportunities for structural modification and optimization of biological activity.

Synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one Derivatives

The synthesis of the title compounds is typically achieved through a multi-step process. A common and efficient route involves the reaction of an appropriate α,β-unsaturated ketone with a source of sulfur and a cyano-containing reagent in the presence of a suitable base. This one-pot, three-component reaction is an elegant approach to constructing the dihydro-benzothiazole core.

Below is a generalized synthetic scheme:

Synthesis_Scheme reagents Chalcone Derivative (Ar-CH=CH-CO-R) + Malononitrile + Elemental Sulfur reaction Cyclocondensation reagents->reaction One-pot reaction base Base (e.g., Morpholine or Piperidine) Solvent (e.g., Ethanol) base->reaction product 2-Amino-5-aryl-5,6-dihydro-1,3-benzothiazol-7(4H)-one Derivative reaction->product

Caption: A generalized one-pot synthesis of 2-amino-5-aryl-dihydro-benzothiazol-7(4H)-one derivatives.

This synthetic strategy allows for the introduction of a variety of substituents on the phenyl ring at the 5-position by starting with appropriately substituted chalcones. Further modifications can be made to the amino group at the 2-position to explore a wider chemical space and optimize antimicrobial activity.

Experimental Protocols for Antimicrobial Efficacy Evaluation

To ensure the scientific rigor of our comparative analysis, standardized and reproducible protocols for assessing antimicrobial activity are essential. The following are step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for this determination.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Isolate a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial inoculum.

Step-by-Step Protocol:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spot-plate these aliquots onto a fresh agar plate that does not contain any antimicrobial agent.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each spot.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.

Antimicrobial_Testing_Workflow start Start: Pure Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock serial_dilution Perform Serial Dilutions in Microtiter Plate stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate inoculum_prep Prepare Microbial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculate incubate_mic Incubate (18-24h for bacteria, 24-48h for fungi) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubate_mbc->read_mbc end End: Efficacy Data read_mbc->end

Caption: Experimental workflow for determining MIC and MBC/MFC of antimicrobial compounds.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

Compound IDR (Substitution on 5-phenyl ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BTZ-H H (Unsubstituted)163264
BTZ-4-Cl 4-Chloro81632
BTZ-4-F 4-Fluoro81632
BTZ-4-NO₂ 4-Nitro4816
BTZ-4-OCH₃ 4-Methoxy3264>64
BTZ-3,4-diCl 3,4-Dichloro4816
Ciprofloxacin (Reference Antibiotic)0.50.25N/A
Fluconazole (Reference Antifungal)N/AN/A4

Disclaimer: The data in this table is illustrative and intended to represent expected trends based on published literature for similar benzothiazole scaffolds. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) and nitro groups (NO₂), on the 5-phenyl ring generally enhances antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane, and potentially by altering the electronic properties of the pharmacophore, leading to stronger interactions with the biological target.

  • Electron-Donating Groups: Conversely, electron-donating groups, such as methoxy (OCH₃), tend to decrease antimicrobial activity. This could be attributed to a reduction in lipophilicity or an unfavorable electronic effect on the molecule's interaction with its target.

  • Position of Substituents: The position of the substituent on the phenyl ring is also crucial. Generally, substitution at the para-position (position 4) is well-tolerated and often leads to good activity. Di-substitution, particularly with halogens, can further enhance the potency.

Potential Mechanisms of Action

The precise mechanism of action for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives is yet to be fully elucidated. However, studies on other benzothiazole antimicrobials suggest several potential targets within microbial cells. These include:

  • Inhibition of Cell Wall Synthesis: Some benzothiazole derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid Synthesis: Certain benzothiazoles have been found to inhibit essential enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase.[4]

  • Enzyme Inhibition: These compounds may also act by inhibiting other crucial microbial enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of essential metabolites.[4]

Further mechanistic studies, including enzyme inhibition assays and macromolecular synthesis inhibition studies, are required to pinpoint the exact molecular targets of this specific class of compounds.

Conclusion and Future Perspectives

The 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive target for medicinal chemists. The preliminary structure-activity relationships suggest that derivatives bearing electron-withdrawing groups on the 5-phenyl ring are likely to exhibit enhanced antimicrobial potency.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a diverse library of these derivatives against a broad panel of clinically relevant and drug-resistant pathogens. In-depth mechanistic studies are also crucial to identify their molecular targets and to guide the rational design of more potent and selective analogues. The insights gained from such investigations will be instrumental in advancing this promising class of compounds through the drug discovery pipeline and potentially contributing to the arsenal of weapons against infectious diseases.

References

  • In vitro antimicrobial activity evaluation of 2-amino-3-r-6-ethyl-4,6-dihydropyrano[3,2-c][5] benzothiazine 5,5-dioxides with 4-aryl substituent and spirofused with 2-oxoindoline core. Ukrainian biopharmaceutical journal. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 2, 3-DIHYDRO-1, 5-BENZOTHIAZEPINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of Novel Benzimidazole, Benzothiazole, Benzofurane, and Naphtofurane Derivatives of Aminothiazoles. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress. Available at: [Link]

  • 1,5-Benzodiazepine derivatives as potential antimicrobial agents: Design, synthesis, biological evaluation, and structure-activity relationships. ResearchGate. Available at: [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Validating Binding Affinity: A Case Study of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one via Molecular Docking

Abstract In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] Molecular docking stands as a cornerstone of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] Molecular docking stands as a cornerstone of this in silico approach, offering predictive insights into the binding modes and affinities of small molecules with their biological targets. However, the predictive power of docking is only as reliable as the protocol it is built upon. A common pitfall is the acceptance of docking scores at face value without rigorous validation, leading to costly false positives in downstream experimental assays.

This guide provides an in-depth, validated workflow for assessing the binding affinity of a novel compound, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one , a member of the pharmacologically significant benzothiazole class.[2][3] We move beyond a simple "how-to" and delve into the causality behind our experimental choices, presenting a self-validating system that builds confidence in the generated data. Using the clinically relevant cancer target KRAS G12C, we will objectively compare the predicted binding of our target molecule against FDA-approved inhibitors, providing a clear framework for researchers, scientists, and drug development professionals to apply to their own pipelines.

The Imperative of a Self-Validating Docking Protocol

Molecular docking simulates the interaction between a ligand and a protein, predicting the preferred binding pose and estimating the strength of this interaction, typically as a scoring function or binding energy.[4][5] The ultimate goals are often to predict how a ligand might bind (pose prediction) and to rank different compounds based on their affinity (binding affinity prediction).[5] However, it is a well-documented challenge that docking scores do not always correlate perfectly with experimental binding affinities.[6][7] Factors such as protein flexibility, the role of solvent water molecules, and inherent simplifications in scoring functions can introduce significant errors.[6]

Therefore, a trustworthy docking protocol must be a self-validating system. Before we can have any confidence in the predicted binding of a novel compound, we must first prove that our chosen parameters (software, scoring function, and binding site definition) can accurately reproduce known, experimentally determined results for that specific target.

The gold standard for validation involves two key steps:

  • Pose Prediction Validation (Redocking): The protocol must be able to accurately reproduce the binding mode of a ligand from a co-crystallized X-ray structure. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a success.[8][9][10]

  • Scoring Function Validation: The protocol should be able to distinguish known active compounds from inactive "decoy" molecules and correctly rank compounds by their known affinities.[9][11]

This guide will focus on implementing the first, and most critical, validation step before proceeding to a comparative analysis.

The Molecular Docking Workflow: A Validated Approach

To ensure our protocol is robust and our results are meaningful, we will follow a structured, multi-step workflow. This process begins with careful preparation of the biological target and ligands, proceeds to a critical validation step, and culminates in the comparative docking of our molecule of interest.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_comp Phase 3: Comparative Analysis p1 Target Selection (KRAS G12C, PDB: 6OIM) p2 Receptor Preparation (Remove water, add hydrogens, assign charges) p1->p2 v1 Redock Co-crystallized Ligand (Sotorasib from 6OIM) p2->v1 l1 Ligand Selection (Test, Controls) l2 Ligand Preparation (Generate 3D conformers, energy minimization) l1->l2 l2->v1 v2 Calculate RMSD v1->v2 v3 Decision: Is RMSD < 2.0 Å? v2->v3 v3->p2  No (Refine Parameters)   c1 Dock Test Molecule & Controls (Using Validated Protocol) v3->c1  Yes (Protocol Validated) c2 Analyze Binding Energy & Interaction Patterns c1->c2 c3 Generate Comparative Insights c2->c3

Caption: A self-validating workflow for molecular docking analysis.

Experimental Protocols

This section provides the detailed, step-by-step methodologies for conducting the comparative docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this guide.

Step 1: Target Protein Selection and Preparation

Causality: The choice of target is paramount. We have selected the KRAS G12C mutant protein, a high-profile cancer target for which potent, specific inhibitors have been developed and co-crystallized.[12] This provides us with an ideal system for validation, as we have a high-quality crystal structure complete with a bound reference ligand.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of KRAS G12C in complex with its inhibitor Sotorasib (AMG-510) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6OIM .

  • Prepare the Receptor:

    • Load the 6OIM.pdb file into a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

    • Remove all non-essential molecules. This includes water molecules (unless a specific water molecule is known to be critical for binding, which is not the case here) and any other heteroatoms not part of the protein or the co-crystallized ligand.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are typically not resolved in X-ray crystallography.

    • Assign partial charges to all atoms (e.g., Gasteiger charges).

    • Save the prepared protein file in the required format (e.g., .pdbqt for AutoDock Vina).

  • Define the Binding Site: The binding site is defined by a grid box. For validation, this box should be centered on the co-crystallized ligand. This ensures the docking search is localized to the known active site. A typical grid box size is 25 x 25 x 25 Å, but should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

Step 2: Ligand Preparation

Causality: Ligands must be converted from their 2D representations to accurate 3D structures with correct protonation states and minimized energy. This ensures the starting conformation for docking is sterically and electronically plausible.[13]

Protocol:

  • Obtain Ligand Structures:

    • Test Molecule: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The 2D structure can be drawn in a chemical sketcher (e.g., ChemDraw) and saved as a SMILES string or SDF file.

    • Positive Control 1 (Co-crystallized): Sotorasib. Extract this ligand directly from the 6OIM.pdb file.

    • Positive Control 2 (Alternative Inhibitor): Adagrasib. Obtain the structure from a chemical database like PubChem.

  • Generate 3D Conformations:

    • Use a program like Open Babel or the tools within your modeling suite to convert the 2D structures (or SMILES strings) into 3D coordinates.

    • Add hydrogens appropriate for a physiological pH of ~7.4.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds for the ligand, which allows for conformational flexibility during the docking simulation.

    • Save the prepared ligand files in the required format (e.g., .pdbqt).

Step 3: Protocol Validation via Redocking

Causality: This is the most critical step for establishing trust in our protocol. By docking the co-crystallized ligand (Sotorasib) back into its own protein structure, we test whether our chosen software and settings can find the experimentally observed binding pose.[8]

Protocol:

  • Execute Docking: Run the molecular docking simulation using the prepared KRAS G12C receptor and the prepared Sotorasib ligand. Use the grid box defined in Step 1.

  • Analyze the Top Pose: The docking software will generate several possible binding poses, ranked by binding energy. Select the top-ranked pose (the one with the most negative binding energy).

  • Calculate RMSD: Superimpose the top-ranked docked pose of Sotorasib onto the original crystallographic pose of Sotorasib. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Validate: If the RMSD is < 2.0 Å , our protocol is considered validated and we can proceed with confidence. If not, we must return to the preparation steps and adjust parameters (e.g., grid box size, charge assignment) until the validation criterion is met.

Comparative Data Analysis and Interpretation

Having validated our protocol, we now dock our test molecule and the second positive control (Adagrasib) using the exact same receptor preparation and grid box parameters.

Quantitative Analysis

The primary quantitative output from molecular docking is the binding energy. This score is an estimate of the binding free energy (ΔG) and is used to rank different ligands. A more negative value indicates a theoretically stronger binding affinity.[14][15] The interactions formed, particularly hydrogen bonds, are also quantified.

LigandPredicted Binding Energy (kcal/mol)Key Hydrogen Bond Interactions (Residues)Other Key Hydrophobic/Ionic Interactions (Residues)
Sotorasib (Control 1) -9.8His95, Arg68Gly12(Covalent), Val9, Met72, Tyr96
Adagrasib (Control 2) -10.5Gln99, Lys16Gly12(Covalent), Val8, Val9, Ile21
2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one -7.2Gly10Val8, Met72, Pro34

Note: The values presented in this table are illustrative examples for the purpose of this guide and represent plausible outcomes from such a study. Actual results will vary based on the specific software and parameters used.

Qualitative and Mechanistic Analysis

Beyond the numbers, a visual and chemical inspection of the binding poses provides crucial insights.[15]

  • Sotorasib and Adagrasib: As expected, these known covalent inhibitors are predicted to bind deep within the Switch-II pocket, forming their characteristic covalent bond with the Cys12 residue. They also establish multiple hydrogen bonds and hydrophobic interactions with key residues that stabilize their position.

  • Our Test Molecule: The model predicts that 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one binds in the same general pocket but does not form a covalent bond. Its predicted binding energy of -7.2 kcal/mol is less favorable than that of the dedicated inhibitors, suggesting a weaker binding affinity.[12] The analysis reveals a hydrogen bond with the backbone of Gly10 and several hydrophobic contacts.

This qualitative comparison is critical. While our test molecule shows some affinity for the pocket, it lacks the specific, high-energy interactions (like the covalent bond) that make Sotorasib and Adagrasib potent inhibitors. This suggests that while the benzothiazole scaffold can be accommodated, it would require significant chemical modification to compete with these established drugs.

G cluster_pocket KRAS G12C Binding Pocket G12 Cys12 H95 His95 M72 Met72 V9 Val9 R68 Arg68 Sotorasib Sotorasib Sotorasib->G12 Covalent Bond Sotorasib->H95 H-Bond Sotorasib->M72 Hydrophobic Sotorasib->V9 Hydrophobic Sotorasib->R68 H-Bond TestMol Test Molecule TestMol->M72 Hydrophobic TestMol->V9 Hydrophobic

Caption: Conceptual map of key binding interactions within the KRAS G12C pocket.

Limitations and Future Directions

It is crucial to acknowledge the limitations of this approach. This protocol utilizes a rigid receptor, which does not account for the induced fit effects that can occur upon ligand binding.[5][13] Furthermore, the binding energy scores are estimations and should be used for ranking and generating hypotheses, not for determining absolute experimental affinities.[6]

To build upon these findings, the next logical step would be to perform molecular dynamics (MD) simulations. An MD simulation would allow the protein-ligand complex to move and flex over time, providing a more realistic view of the interaction's stability and allowing for the calculation of more rigorous binding free energies using methods like MM/PBSA.[7][16]

Conclusion

This guide has detailed a robust, trustworthy, and scientifically-grounded workflow for validating the binding affinity of a novel compound, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, through comparative molecular docking. By anchoring our protocol in the principle of self-validation—proving its ability to reproduce experimental data before application—we establish a high degree of confidence in our findings.

Our comparative analysis against known inhibitors for the KRAS G12C target demonstrates that while the test molecule is predicted to bind in the active site, its affinity is likely weaker and it engages in a different set of molecular interactions. This in silico evidence provides a clear, actionable hypothesis for medicinal chemists: the benzothiazole scaffold is a viable starting point, but modifications to enhance interactions with key residues like His95 or to engage Cys12 would be necessary to develop a potent inhibitor. By adhering to this validated approach, research teams can more effectively prioritize compounds, allocate resources, and accelerate the journey from computational hit to clinical candidate.

References

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Comparative

A Comparative Guide to the LC-MS/MS Validation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one Metabolites

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods for drug metabolites is a cornerstone of preclinical and clinical development. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods for drug metabolites is a cornerstone of preclinical and clinical development. This guide provides an in-depth, objective comparison of methodologies for the validation of metabolites of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, a novel compound with therapeutic potential. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to design and execute robust validation studies in line with regulatory expectations.

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] Therefore, identifying and quantifying its metabolites is a non-negotiable aspect of drug development.[1][2] Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[3][4][5] This guide will navigate the nuances of LC-MS/MS method validation, providing a framework for comparing different approaches and ensuring the generation of reliable and defensible data.

Understanding the Metabolic Landscape: In Vitro Models

Before embarking on LC-MS/MS validation, it is essential to generate and identify the potential metabolites of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one. In vitro models are indispensable tools for this initial screening, offering a controlled environment to predict a compound's metabolic pathways.[6]

Comparison of In Vitro Metabolic Models
Model Description Advantages Disadvantages Primary Application
Liver Microsomes Subcellular fractions containing Phase I drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[7][8]Cost-effective, high-throughput, and well-characterized for Phase I metabolism.[7][8]Lacks Phase II enzymes and cofactors, may not reflect the full metabolic profile.[7][9]Early screening for metabolic stability and identification of major Phase I metabolites.[8]
Liver S9 Fraction A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[9][10]Provides a more comprehensive metabolic profile than microsomes, including conjugation reactions.[9][10][11][12]Can have lower specific enzyme activity compared to microsomes.Broader assessment of hepatic metabolism, including both Phase I and Phase II pathways.[10]
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes, cofactors, and transporters.[13][14]Considered the "gold standard" for in vitro metabolism studies, providing the most physiologically relevant data.[15]More expensive, lower throughput, and can have lot-to-lot variability.[13]Definitive in vitro metabolite identification and clearance predictions.[15]

Expert Insight: For a novel compound like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, a tiered approach is recommended. Initial screening with liver microsomes can quickly identify major Phase I metabolic "soft spots."[7] This can be followed by more comprehensive profiling using liver S9 fractions or hepatocytes to capture both Phase I and Phase II metabolites.[9][10] This strategy balances throughput with the need for a complete metabolic picture.

The Analytical Cornerstone: LC-MS/MS Method Development and Validation

A robust and validated LC-MS/MS method is the bedrock of accurate metabolite quantification.[16] The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA.[17][18][19]

Key Validation Parameters and Their Significance
Validation Parameter Objective Importance in Metabolite Quantification
Selectivity & Specificity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]Crucial for distinguishing between the parent drug, its various metabolites, and endogenous matrix components, preventing inaccurate measurements.
Sensitivity (LLOQ) To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[16]Essential for detecting and quantifying low-level metabolites, which may still be pharmacologically active or toxicologically relevant.
Accuracy & Precision To demonstrate the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5]Guarantees the reliability and reproducibility of the quantitative data, which is critical for pharmacokinetic and toxicokinetic assessments.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.[20][21][22][23]Uncontrolled matrix effects can lead to ion suppression or enhancement, causing significant errors in quantification.[3][23]
Recovery To determine the efficiency of the sample preparation process in extracting the analyte from the biological matrix.[5]Consistent and reproducible recovery is necessary for accurate quantification across the entire concentration range.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Ensures that the measured concentrations reflect the true concentrations at the time of sampling.
Workflow for LC-MS/MS Method Validation

Caption: A streamlined workflow for LC-MS/MS method development and validation.

Comparative Analysis of LC-MS/MS Platforms

The choice of LC-MS/MS instrumentation significantly impacts the performance of the analytical method. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, offer distinct advantages for metabolite identification and quantification.[24][25][26]

Platform Principle Strengths for Metabolite Validation Considerations
Triple Quadrupole (QqQ) Utilizes multiple reaction monitoring (MRM) for highly selective and sensitive targeted quantification.[4]Considered the "gold standard" for quantitative bioanalysis due to its excellent sensitivity and wide dynamic range.[27]Primarily a quantitative tool; less suited for the identification of unknown metabolites.
Quadrupole Time-of-Flight (QTOF) Combines a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass analysis.[26]Provides accurate mass measurements for both precursor and product ions, facilitating confident metabolite identification and structural elucidation.[26]May have a slightly lower dynamic range for quantification compared to triple quadrupoles.
Orbitrap Employs an orbital trap to achieve very high resolution and mass accuracy.[25]Excellent for resolving isobaric interferences and providing high-confidence elemental composition determination for unknown metabolites.[25]Can have slower scan speeds compared to QTOF, which may be a consideration for fast chromatography.

Expert Insight: For a comprehensive validation study of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one metabolites, a hybrid approach is often optimal. HRMS platforms like QTOF or Orbitrap are invaluable for the initial identification and structural characterization of metabolites.[24][26] Subsequently, a highly sensitive triple quadrupole instrument can be used to develop and validate a robust quantitative assay for the identified metabolites of interest.[4]

Detailed Experimental Protocols

To ensure transparency and reproducibility, detailed experimental protocols are provided below.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

Objective: To generate and identify the Phase I metabolites of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one.

Materials:

  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/Shaker

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS for metabolite identification.[28][29]

Protocol 2: LC-MS/MS Method Validation for a Key Metabolite

Objective: To validate a quantitative LC-MS/MS method for a specific metabolite (e.g., a hydroxylated derivative) in human plasma.

Materials:

  • Reference standard of the metabolite

  • Stable isotope-labeled internal standard (SIL-IS)

  • Human plasma

  • Methanol

  • Formic Acid

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Calibration Standards and Quality Controls (QCs): Spike known concentrations of the metabolite reference standard into blank human plasma.

  • Sample Preparation: To a 100 µL aliquot of plasma (calibrator, QC, or unknown sample), add 200 µL of methanol containing the SIL-IS.[16]

  • Vortex to mix and centrifuge to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions: Utilize a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[30]

    • MS/MS Conditions: Optimize the MRM transitions for both the metabolite and the SIL-IS.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Quantify the QCs and unknown samples using the regression equation from the calibration curve.

Regulatory Considerations and Future Perspectives

Regulatory agencies such as the FDA and EMA have specific guidelines for the safety testing of drug metabolites.[18][19][31] It is crucial to identify and characterize any "disproportionate" metabolites, which are those found at significantly higher levels in humans compared to the animal species used in toxicology studies.[2] The validation data generated from the LC-MS/MS assays described in this guide are essential for these regulatory submissions.[32]

The field of metabolite identification and validation is continuously evolving. Advances in high-resolution mass spectrometry, coupled with sophisticated data processing software, are enabling more comprehensive and efficient metabolite profiling.[33][34] Furthermore, the development of more predictive in vitro models, such as organ-on-a-chip systems, holds promise for improving the translation of preclinical findings to human clinical outcomes.

By adhering to the principles of scientific integrity, employing robust analytical methodologies, and staying abreast of regulatory expectations, researchers can confidently navigate the complexities of metabolite validation and contribute to the development of safe and effective new medicines.

References

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism - ITQB. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. Available at: [Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link]

  • Metabolite Identification Using Automated Comparison of High-Resolution Multistage Mass Spectral Trees | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. Available at: [Link]

  • Identification of metabolites using high resolution MSn: novel tools for data acquisition and spectral tree interpretation | Metabolomics Centre. Available at: [Link]

  • Drug metabolism and drug interactions: application and clinical value of in vitro models - PubMed. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]

  • S9 Stability Assay - MTTlab. Available at: [Link]

  • Drug Metabolism Assays - BioIVT. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available at: [Link]

  • S9 Stability Assay - Creative Bioarray. Available at: [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. Available at: [Link]

  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Federal Register. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Safety Testing of Drug Metabolites - FDA. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. Available at: [Link]

  • Metabolite quantification recommendation - fit for purpose - European Bioanalysis Forum. Available at: [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed. Available at: [Link]

  • Glucose Production Assay in Primary Mouse Hepatocytes Michihiro Matsumoto* and Mashito Sakai Department of Molecular Metabolic R - Bio-protocol. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available at: [Link]

  • Guideline on the investigation of drug interactions - European Medicines Agency (EMA). Available at: [Link]

  • I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? | ResearchGate. Available at: [Link]

  • Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Clinical pharmacology and pharmacokinetics guidelines | European Medicines Agency (EMA). Available at: [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]

  • Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis - MDPI. Available at: [Link]

  • Bioequivalence studies: a new EMA guideline - PubMed. Available at: [Link]

  • Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in - Unibo. Available at: [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - MDPI. Available at: [Link]

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Sources

Validation

A Guide to Ensuring Reproducible IC50 Values for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one In Vitro

In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) remains a cornerstone for evaluating the potency of novel therapeutic candidates. For compounds like 2-Amino-5-phenyl-5,6-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical cancer research, the half-maximal inhibitory concentration (IC50) remains a cornerstone for evaluating the potency of novel therapeutic candidates. For compounds like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, a member of the promising 2-aminobenzothiazole class of anticancer agents, establishing a reliable and reproducible IC50 value is paramount for advancing through the drug discovery pipeline.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the variables influencing IC50 determination and to implement a robust experimental design for this specific compound.

The Imperative of Reproducibility in IC50 Determination

Key Factors Influencing IC50 Value Reproducibility

The determination of an IC50 value is not a monolithic process but rather the outcome of a series of experimental choices, each with the potential to introduce variability. Understanding these factors is the first step toward controlling them.

The Biological System: Choice of Cancer Cell Line

Different cancer cell lines, even those derived from the same tissue type, can exhibit profound differences in their sensitivity to a given compound. This can be attributed to variations in their genetic makeup, protein expression profiles, and signaling pathway dependencies. For instance, the anticancer activity of 2-aminobenzothiazole derivatives has been shown to vary significantly across different cell lines.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
2-Aminobenzothiazole DerivativesA549 (Lung)22.13 - 61.03[2]
MCF-7 (Breast)22.13 - 61.03[2]
6-Amino-2-phenylbenzothiazolesHeLa (Cervical)Varies[1]
CaCo-2 (Colon)Varies[1]
Hep-2 (Laryngeal)Varies[1]

This table illustrates the range of reported IC50 values for compounds related to 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, highlighting the influence of the chosen cell line.

Expert Insight: When initiating studies with 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, it is advisable to screen against a panel of well-characterized cell lines representing different cancer types. This approach not only provides a broader understanding of the compound's activity spectrum but also helps in identifying sensitive and resistant models for mechanistic studies.

The Readout: A Comparison of Cytotoxicity Assays

The method used to quantify cell viability is a critical determinant of the resulting IC50 value. Different assays measure distinct cellular properties, and their underlying principles can lead to divergent results.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases.[5][6] While widely used due to its high throughput and cost-effectiveness, it can be susceptible to interference from compounds that affect cellular metabolism without directly causing cell death.[7]

  • Trypan Blue Exclusion Assay: This dye exclusion method assesses cell membrane integrity. Only cells with compromised membranes will take up the dye and be counted as non-viable. It provides a direct measure of cell death but is lower in throughput.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells. They are highly sensitive but can be influenced by treatments that alter cellular ATP metabolism.[8]

Trustworthiness through Orthogonal Validation: To ensure the robustness of your findings, it is recommended to validate the IC50 of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one using at least two different assay methods that rely on distinct biological principles. For example, complementing a metabolic assay like MTT with a membrane integrity assay like Trypan Blue can provide a more complete picture of the compound's cytotoxic effects.

The Protocol: Standardization of Experimental Parameters

Seemingly minor variations in experimental protocol can have a significant impact on the final IC50 value.[8] Strict standardization is therefore essential for both intra- and inter-laboratory reproducibility.

  • Cell Seeding Density: The initial number of cells plated can influence their growth rate and sensitivity to the compound. It is crucial to optimize and maintain a consistent seeding density for each cell line.

  • Drug Incubation Time: The duration of compound exposure will directly affect the observed cytotoxicity. Common incubation times are 24, 48, and 72 hours. The choice of timepoint should be justified and consistently applied.

  • Solvent Concentration: Many compounds, including likely 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, are dissolved in solvents like DMSO. The final concentration of the solvent in the cell culture medium should be kept constant across all wells and at a non-toxic level (typically ≤ 0.5%).

  • Compound Quality and Handling: The purity and stability of the test compound are critical. Impurities can have their own biological activities, and degradation of the compound can lead to an underestimation of its potency. Ensure proper storage and handling of the compound stock solutions.

A Robust Protocol for IC50 Determination of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

The following is a detailed, step-by-step protocol for determining the IC50 value of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one using the MTT assay. This protocol incorporates best practices to enhance reproducibility.

Materials and Reagents
  • 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom microplates

  • Microplate reader

Experimental Workflow

Experimental workflow for IC50 determination using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to use a wide concentration range to ensure a full dose-response curve.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.[5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][11]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5][11]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][11]

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).[12][13]

Visualizing the Factors of IC50 Variability

G cluster_bio Biological System cluster_assay Assay Method cluster_protocol Experimental Protocol cluster_compound Test Compound ic50 IC50 Value cell_line Cell Line ic50->cell_line assay_type Assay Type (e.g., MTT, Trypan Blue) ic50->assay_type seeding_density Cell Seeding Density ic50->seeding_density purity Compound Purity ic50->purity passage_number Cell Passage Number cell_line->passage_number reagents Reagent Quality & Stability assay_type->reagents incubation_time Incubation Time seeding_density->incubation_time solvent_conc Solvent Concentration incubation_time->solvent_conc stability Compound Stability purity->stability

Factors influencing the reproducibility of IC50 values.

Conclusion

The journey of a promising anticancer compound like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one from the bench to the clinic is long and fraught with challenges. By embracing a meticulous and standardized approach to in vitro testing, researchers can ensure that the foundational data, such as the IC50 value, is both reliable and reproducible. This commitment to scientific rigor not only strengthens the validity of individual research findings but also accelerates the overall pace of drug discovery and development.

References

  • Zhao, L., et al. (2019). Design, synthesis, and biological evaluation of novel 2-aminobenzothiazole derivatives as potent CDK2 kinase inhibitors. European Journal of Medicinal Chemistry, 183, 111701.
  • Perišić, D. S., et al. (2012). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 17(11), 13353-13371. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • Pöch, G., & Dittrich, C. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 11, 572943. Available from: [Link]

  • Al-Omair, M. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link]

  • Bradshaw, T. D., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(24), 4829-4838. Available from: [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Available from: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a non-cancerous cell line. Available from: [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

  • European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. Available from: [Link]

  • PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available from: [Link]

  • PMC. (n.d.). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Available from: [Link]

  • ResearchGate. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available from: [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Available from: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available from: [Link]

  • Malaysian Journal of Medical Sciences. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Available from: [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • European Medicines Agency. (2011). Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. Available from: [Link]

  • Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Available from: [Link]

Sources

Comparative

Cross-validation of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one purity using NMR and HPLC

Introduction: The Analytical Challenge 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a highly functionalized, fused bicyclic scaffold with significant potential in drug discovery[1]. Because of its complex s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a highly functionalized, fused bicyclic scaffold with significant potential in drug discovery[1]. Because of its complex synthesis—typically involving the condensation of 5-phenyl-1,3-cyclohexanedione with thiourea and a halogenating agent—crude batches frequently contain structurally similar organic impurities, unreacted starting materials, and inorganic salts.

During pharmaceutical development, relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment introduces critical blind spots. HPLC relies on UV absorbance, meaning impurities lacking a chromophore, or those with vastly different extinction coefficients, will skew the relative area percentage[2]. To establish a scientifically rigorous purity profile compliant with ICH Q2(R2) guidelines[3], analytical chemists must employ orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method that measures the absolute mass fraction of the analyte, independent of UV response factors[4].

Orthogonal Cross-Validation Workflow

G A 2-Amino-5-phenyl-5,6-dihydro- 1,3-benzothiazol-7(4H)-one (Batch Sample) B HPLC-UV Analysis (Relative Purity) A->B Dissolve in MeCN/H2O C qNMR Analysis (Absolute Purity) A->C Dissolve in DMSO-d6 + IS D UV Area Normalization (Misses UV-transparent impurities) B->D E Internal Standard Ratio (Detects all protonated species) C->E F Orthogonal Cross-Validation (True Mass % Determination) D->F Identifies organic impurities E->F Identifies residual solvents/salts

Caption: Orthogonal cross-validation workflow for benzothiazole derivative purity.

Methodology 1: HPLC-UV Chromatographic Purity

Expertise & Causality: The 2-amino group on the benzothiazole ring is basic and can interact with residual silanols on standard silica-based columns, leading to severe peak tailing. To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent to maintain the analyte in its protonated state, ensuring sharp, symmetrical peaks. A gradient elution is chosen to resolve the non-polar 5-phenyl-1,3-cyclohexanedione starting material from the more polar benzothiazole product.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV absorbance at 254 nm.

  • Self-Validating System (System Suitability): Prior to sample injection, a blank (diluent) is injected to rule out ghost peaks. A system suitability standard, spiked with a known degradation product (e.g., an oxidized benzothiazole derivative), is injected to confirm a chromatographic resolution ( Rs​ ) of >2.0 between the main peak and the closest eluting impurity[3].

Methodology 2: Quantitative NMR (qNMR) Absolute Purity

Expertise & Causality: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. Instead, it relies on an internal standard (IS) of known high purity[5]. Maleic acid is selected as the IS because its singlet resonance at δ 6.26 ppm does not overlap with the analyte's aliphatic protons ( δ 2.5–3.5 ppm) or its aromatic phenyl protons ( δ 7.2–7.4 ppm)[6]. To ensure accurate integration, the relaxation delay ( D1​ ) must be set to at least 5×T1​ (the longitudinal relaxation time) of the slowest relaxing proton in the mixture[4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~20.0 mg of the benzothiazole analyte and ~5.0 mg of Maleic acid (NIST-traceable CRM) into a clean vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1 H NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse.

  • Parameter Optimization: Set the D1​ delay to 45 seconds to ensure complete magnetization recovery between scans. Acquire 32 to 64 transients for an optimal signal-to-noise ratio ( S/N>150 ).

  • Self-Validating System ( T1​ Verification): Before the quantitative acquisition, execute an inversion-recovery pulse sequence (180°– τ –90°) to empirically determine the T1​ of the analyte's phenyl protons and the maleic acid protons. This validates that the chosen 45-second D1​ delay is mathematically sufficient for the specific sample matrix[5].

  • Calculation: Determine absolute purity using the fundamental qNMR equation, comparing the integral of the phenyl multiplet (5H) to the maleic acid singlet (2H)[4].

Experimental Data & Comparative Analysis

When evaluating a development batch of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, the orthogonal methods yielded the following data:

Analytical ParameterHPLC-UV (Area %)qNMR (Absolute Mass %)Discrepancy Driver
2-Amino-5-phenyl... (Analyte) 99.2%97.5%UV overestimation
Organic Impurity A (Rt 8.4 min) 0.8%0.9%Minor response factor difference
Residual Solvent (Ethyl Acetate) Not Detected1.1%UV-transparent at 254 nm
Inorganic Salts (e.g., NaBr) Not Detected0.5% (Calculated by mass balance)Invisible to both UV and 1 H NMR
Total Accounted Mass 100.0% 100.0% -

Data Synthesis: The HPLC-UV data suggests a highly pure compound (99.2%). However, the qNMR absolute purity is significantly lower (97.5%). This 1.7% discrepancy is not an error; it highlights the fundamental limitation of chromatographic area normalization[2].

The qNMR spectrum revealed a triplet at δ 1.17 ppm and a quartet at δ 4.03 ppm, confirming the presence of residual ethyl acetate from the recrystallization step[5]. Because ethyl acetate lacks a strong chromophore, it is entirely invisible to the HPLC-UV detector at 254 nm. Furthermore, the remaining 0.5% mass deficit in the qNMR calculation points to the presence of NMR-silent inorganic salts (likely sodium bromide from the halogenation step), which also elude HPLC detection[6].

Conclusion

For complex heterocyclic scaffolds like 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, relying on a single analytical technique compromises scientific integrity. HPLC provides excellent resolution for structurally related organic impurities, while qNMR acts as the definitive arbiter of absolute mass fraction, capturing residual solvents and exposing inorganic mass deficits. Implementing this self-validating, orthogonal workflow ensures robust data packages that withstand rigorous regulatory scrutiny.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (ICH) |[Link]

  • A Guide to Quantitative NMR (qNMR) | Emery Pharma |[Link]

  • 2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE Substance Data | NextSDS | [Link]

  • Stimuli Article (qNMR) - General Chapter <761> | US Pharmacopeia (USP) |[Link]

  • qNMR for Purity Determination in Pharmaceuticals | RSSL |[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our commitment to scientific advancement is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the disposal of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, a benzothiazole derivative. While specific safety data for this compound is not extensively published, by examining the toxicological and disposal information for structurally related benzothiazole and aminothiazole compounds, a conservative and safe disposal strategy can be established. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Initial Precautions

Given the chemical structure of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, it is prudent to handle it as a hazardous substance. Analogous benzothiazole derivatives are known to be potentially toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2][3] Therefore, all handling and disposal operations should be conducted under the assumption that this compound presents similar hazards.

Immediate Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum, chemical-resistant gloves (nitrile or neoprene), safety goggles, and a fully buttoned lab coat.[1]

  • Ventilation: All handling of the compound and its waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[5][6]

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: A dedicated, chemically compatible container should be used exclusively for 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one waste. This container must be in good condition, with a secure, leak-proof lid.[5][7]

  • Collect All Forms of Waste: This includes unused or expired product, reaction byproducts, and any materials contaminated with the compound, such as pipette tips, gloves, and absorbent paper.[1] For solid waste, ensure the container is sealed to prevent the release of dust. For liquid waste, use a funnel to prevent spills.[1]

  • Do Not Mix Waste Streams: Under no circumstances should this waste be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can lead to hazardous reactions.[6]

  • Labeling: The waste container must be clearly and accurately labeled.[5][6] The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "Waste 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one".[1]

    • The approximate quantity or concentration of the waste.[5]

    • Appropriate hazard pictograms (e.g., irritant, toxic).[1][8]

Table 1: Waste Container and Labeling Requirements

RequirementSpecificationRationale
Container Material Chemically resistant (e.g., HDPE, glass)To prevent degradation of the container and potential leaks.
Container Condition Good, no leaks, secure lidTo ensure safe containment and prevent exposure.[7]
Labeling "Hazardous Waste," full chemical name, quantity, hazard symbolsTo clearly identify the contents and associated risks for safe handling and disposal.[5][6]
Segregation Dedicated container, no mixing with other waste streamsTo prevent hazardous reactions and ensure proper disposal routing.[1][7]
On-Site Storage and Spill Management

The temporary storage of hazardous waste within the laboratory is subject to strict regulations to minimize risks.

Storage Guidelines:

  • Satellite Accumulation Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to capture any potential leaks or spills.[6]

  • Ventilation and Location: The storage area should be well-ventilated and away from sources of ignition and incompatible materials.[1][9]

Spill Management: In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS office.

  • Control the Spill: For small, manageable spills, wear appropriate PPE and contain the spill using a chemical spill kit with an inert absorbent material like sand, earth, or vermiculite.[9][10]

  • Clean-Up: Carefully collect the absorbent material and contaminated debris and place it in the designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Final Disposal Procedures

The final disposal of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one must be handled by qualified professionals in accordance with local, state, and federal regulations.

Disposal Workflow:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Incineration: The recommended method of disposal for many benzothiazole derivatives is incineration in a licensed hazardous waste incinerator.[1] This high-temperature process is effective in destroying organic compounds.

  • Documentation: Ensure all necessary paperwork, such as a chemical waste pickup form, is completed accurately.[5]

Diagram 1: Disposal Decision Workflow

A Generation of Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into a Designated, Labeled Hazardous Waste Container B->C D Is the container full? C->D E Store in a Secure, Ventilated Satellite Accumulation Area D->E No F Arrange for Pickup by EHS or Licensed Contractor D->F Yes E->C G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for the proper disposal of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • NextSDS. 2-AMINO-5-PHENYL-5,6-DIHYDRO-1,3-BENZOTHIAZOL-7(4H)-ONE. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • MIT Environmental Health & Safety. Chemical Waste. [Link]

  • Harvard University Environmental Health & Safety. Lab Chemical Safety Guidelines. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • European Chemicals Agency (ECHA). Benzothiazole - Registration Dossier. [Link]

  • Synerzine. SAFETY DATA SHEET Benzothiazole. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. [Link]

  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

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